molecular formula C12H13NO3 B2653261 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid CAS No. 57291-56-2

5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2653261
CAS No.: 57291-56-2
M. Wt: 219.24
InChI Key: QGVRVUINZPXFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO3 and its molecular weight is 219.24. The purity is usually 95%.
BenchChem offers high-quality 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-ethoxy-3-methyl-1H-indole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-8-4-5-10-9(6-8)7(2)11(13-10)12(14)15/h4-6,13H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVRVUINZPXFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57291-56-2
Record name 5-ethoxy-3-methyl-1H-indole-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Molecular weight and formula of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. While direct experimental data for this specific molecule is not extensively documented in publicly available literature, this guide synthesizes information from closely related analogs to predict its physicochemical properties, spectroscopic characteristics, and potential applications. We will delve into established synthetic routes for similar indole carboxylic acids, propose a viable synthesis for the title compound, and discuss its potential as a scaffold in modern drug discovery. The indole core is a prominent feature in numerous biologically active compounds, making this class of molecules a fertile ground for therapeutic innovation.[1] This document aims to serve as a foundational resource for scientists investigating the therapeutic potential of novel indole derivatives.

Introduction to Substituted Indole-2-Carboxylic Acids

The indole ring system, a fusion of a benzene and a pyrrole ring, is a ubiquitous scaffold in natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold" in medicinal chemistry. Carboxylic acid-containing indoles, in particular, are a cornerstone of many therapeutic agents due to the moiety's ability to engage in hydrogen bonding and salt bridge formation with biological targets.[2] The carboxylic acid group is a key pharmacophoric feature in approximately 450 approved drugs.[2]

5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid belongs to this important class of compounds. The strategic placement of an ethoxy group at the 5-position, a methyl group at the 3-position, and a carboxylic acid at the 2-position is anticipated to modulate the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic properties. Understanding these structure-activity relationships is crucial for the rational design of novel therapeutics.

Physicochemical and Spectroscopic Profile

Based on its chemical structure, we can predict the fundamental properties of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid.

Molecular Formula and Weight

The chemical structure of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid allows for the precise determination of its molecular formula and weight.

PropertyValue
Molecular Formula C₁₂H₁₃NO₃
Molecular Weight 219.24 g/mol
Exact Mass 219.089543 g/mol

Note: These values are calculated based on the chemical structure.

Predicted Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the ethoxy group's methylene and methyl protons, the C3-methyl protons, the N-H proton, and the carboxylic acid proton. The chemical shifts and coupling patterns will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of the indole ring, and the aliphatic carbons of the ethoxy and methyl groups.

  • IR (Infrared) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the N-H stretch of the indole ring, C=O stretching of the carboxylic acid, and C-O stretching of the ethoxy group.[3][4]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the carboxylic acid group and cleavage of the ethoxy group.

Synthesis of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid

A common and versatile method for the synthesis of substituted indoles is the Fischer indole synthesis.[5] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone. A plausible synthetic route for 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid is outlined below.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from 4-ethoxyaniline, which is converted to the corresponding diazonium salt and then reduced to form 4-ethoxyphenylhydrazine. This hydrazine is then reacted with ethyl 2-methyl-3-oxobutanoate in a Japp-Klingemann reaction, followed by Fischer indole cyclization and subsequent hydrolysis of the ester to yield the final carboxylic acid.

A diagram of the proposed synthesis workflow is presented below:

Synthesis_Workflow A 4-Ethoxyaniline B 4-Ethoxyphenyl diazonium salt A->B NaNO₂, HCl C 4-Ethoxyphenylhydrazine B->C Reduction (e.g., SnCl₂) E Hydrazone Intermediate C->E Japp-Klingemann Reaction D Ethyl 2-methyl-3-oxobutanoate D->E F Ethyl 5-Ethoxy-3-methyl- 1H-indole-2-carboxylate E->F Fischer Indole Synthesis (Acid catalyst) G 5-Ethoxy-3-methyl- 1H-indole-2-carboxylic acid F->G Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: Proposed synthetic workflow for 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Ethoxyphenylhydrazine

  • Dissolve 4-ethoxyaniline in hydrochloric acid and cool to 0-5 °C.

  • Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Slowly add the diazonium salt solution to a cold solution of tin(II) chloride in concentrated hydrochloric acid to reduce the diazonium salt to the hydrazine hydrochloride.

  • Neutralize with a base (e.g., sodium hydroxide) to obtain 4-ethoxyphenylhydrazine.

Step 2: Synthesis of Ethyl 5-Ethoxy-3-methyl-1H-indole-2-carboxylate

  • React 4-ethoxyphenylhydrazine with ethyl 2-methyl-3-oxobutanoate in a suitable solvent (e.g., ethanol) with an acid catalyst (e.g., sulfuric acid or polyphosphoric acid).

  • Heat the reaction mixture to induce the Fischer indole cyclization.

  • Cool the reaction mixture and isolate the crude product.

  • Purify the product by recrystallization or column chromatography.

Step 3: Hydrolysis to 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid

  • Dissolve the ethyl ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide.

  • Reflux the mixture until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry.

Applications in Drug Development and Research

Indole derivatives are known for a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1] The structural features of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid suggest its potential as a valuable building block or lead compound in drug discovery.

  • Anticancer Research: Many indole-2-carboxylic acid derivatives have been investigated as potential anticancer agents. For instance, some derivatives have been synthesized to target the 14-3-3η protein, which is overexpressed in several cancers.[1]

  • Neuroprotective Agents: 5-methoxyindole-2-carboxylic acid, a close analog, has shown neuroprotective properties in models of stroke and has been considered for its potential in Alzheimer's disease.[6] The ethoxy derivative may exhibit similar or improved properties.

  • Anti-inflammatory and Analgesic Activity: Methoxy-substituted indoles have been reported to possess significant anti-inflammatory and analgesic activities.

  • Chemical Biology Probes: As a well-defined small molecule, this compound could be functionalized to create chemical probes for studying biological pathways involving indole-binding proteins.

The logical relationship for its potential application in drug discovery is illustrated below:

Drug_Discovery_Potential cluster_properties Physicochemical Properties cluster_applications Potential Therapeutic Areas Core 5-Ethoxy-3-methyl-1H- indole-2-carboxylic acid Prop1 Lipophilicity (from ethoxy group) Core->Prop1 Prop2 Hydrogen Bonding Capacity (from COOH and N-H) Core->Prop2 Prop3 Defined Steric Profile Core->Prop3 App1 Oncology Prop1->App1 App2 Neurology Prop1->App2 Prop2->App1 Prop2->App2 App3 Inflammation Prop2->App3 Prop3->App1

Caption: Logical flow from molecular properties to potential therapeutic applications.

Conclusion

5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid represents a promising, yet underexplored, molecule in the vast landscape of indole derivatives. Based on the well-established chemistry and pharmacology of its analogs, it holds considerable potential as a scaffold for the development of new therapeutic agents. This guide provides a foundational framework for its synthesis and characterization, intended to spur further research into its biological activities and potential applications in medicine. The continued exploration of such novel chemical entities is paramount to advancing the frontiers of drug discovery.

References

  • Cheméo. (n.d.). Chemical Properties of 5-Methoxyindole-2-carboxylic acid (CAS 4382-54-1). Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester. Retrieved from [Link]

  • Bansal, R. K., & Sharma, S. (2018). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
  • NIST. (n.d.). 5-Methoxyindole-2-carboxylic acid. NIST WebBook. Retrieved from [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.
  • MolPort. (n.d.). 1-(4-ethoxyphenyl)-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid. Retrieved from [Link]

  • Aydoğan, F. (2013). Synthesis of Indole Fused Heterocyclic Compounds (Doctoral dissertation, Middle East Technical University).
  • Organic Syntheses. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. Retrieved from [Link]

  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024).
  • ResearchGate. (n.d.). ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. Retrieved from [Link]

  • MDPI. (2024). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]

  • MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]

Sources

Solubility of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid in DMSO and water

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid in DMSO and Water

Abstract

The solubility of a compound is a critical physicochemical property that dictates its behavior in biological and chemical assays, profoundly influencing its potential as a therapeutic agent. This technical guide provides a comprehensive framework for understanding and determining the solubility of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid in two fundamental solvents: dimethyl sulfoxide (DMSO), the universal solvent for compound storage and high-throughput screening, and water, the physiological medium. While specific, publicly available quantitative solubility data for this exact molecule is limited, this guide synthesizes established principles and methodologies to empower researchers in drug discovery and development. We will explore the theoretical underpinnings of its solubility based on its chemical structure, provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination, and offer a robust framework for data presentation and interpretation.

Introduction: The Critical Role of Solubility

5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid belongs to the indole class of heterocyclic compounds, a privileged scaffold in medicinal chemistry. The solubility of such a compound is not merely a physical constant but a cornerstone of its developability profile. Insufficient solubility can lead to a cascade of challenges, including the underestimation of biological activity, poor absorption and bioavailability, and difficulties in formulation development.[1][2] Therefore, an early and accurate assessment of solubility in both organic and aqueous media is indispensable.

This guide will focus on two key solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful, aprotic polar solvent, DMSO is the industry standard for creating high-concentration stock solutions for compound libraries.[3][4] Its ability to dissolve a vast range of both polar and non-polar compounds is unparalleled.[5][6]

  • Aqueous Media: As the solvent of life, water and buffered aqueous solutions are the most relevant media for predicting a compound's behavior in physiological environments. Aqueous solubility directly impacts everything from in vitro cell-based assays to in vivo pharmacokinetics.

Physicochemical Properties and Predicted Solubility Profile

The molecular structure of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid offers key insights into its expected solubility.

  • Indole Ring System: The bicyclic indole core is largely aromatic and hydrophobic, which tends to decrease aqueous solubility.

  • Carboxylic Acid Group (-COOH): This is the most significant functional group influencing pH-dependent solubility. As a weak acid, it will be predominantly in its neutral, less soluble form at low pH. As the pH increases above its pKa, the carboxylate anion (-COO⁻) will form, dramatically increasing its interaction with polar solvents like water.[7]

  • Ethoxy Group (-OCH₂CH₃) and Methyl Group (-CH₃): These alkyl groups contribute to the lipophilicity ("oil-loving" nature) of the molecule, which generally enhances solubility in organic solvents like DMSO but can decrease solubility in water.

Prediction:

  • In DMSO: The compound is expected to exhibit high solubility in DMSO. The solvent's strong hydrogen bond-accepting capability and its ability to solvate both the hydrophobic indole ring and the polar carboxylic acid group make it an ideal medium.

  • In Water: Aqueous solubility is predicted to be significantly lower than in DMSO and highly dependent on pH.[7] At neutral or acidic pH, the compound will likely have low solubility. In basic conditions (e.g., pH > 8), solubility should increase substantially due to the ionization of the carboxylic acid.

Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is the primary solvent for compound solubilization and storage in drug discovery.[3][5] Ensuring a compound is fully dissolved in DMSO is the first step for virtually all subsequent biological assays.

Theoretical Considerations

DMSO is an exceptional solvent due to its high polarity and its nature as a hydrogen bond acceptor. It can effectively disrupt the crystal lattice energy of solid compounds like 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid. The solvation energy released upon interaction between the compound and DMSO molecules overcomes the energy required to break apart the solid state.[5]

Experimental Protocol: Thermodynamic DMSO Solubility Determination

This protocol determines the equilibrium solubility, representing the maximum concentration of the compound that can be dissolved in DMSO under specific conditions.

Objective: To determine the saturation solubility of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid in anhydrous DMSO at a controlled temperature.

Materials:

  • 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid (solid powder)

  • Anhydrous DMSO (≤0.05% water)

  • 2.0 mL glass vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker/incubator (e.g., set to 25 °C)

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Calibrated analytical balance

Methodology:

  • Preparation of Supersaturated Slurry:

    • Weigh approximately 5-10 mg of the solid compound into a pre-weighed glass vial. Record the exact mass.

    • Add a defined volume of anhydrous DMSO (e.g., 500 µL) to the vial. This should be an amount where the solid does not fully dissolve, creating a visible slurry.

  • Equilibration:

    • Securely cap the vial.

    • Place the vial in a shaker incubator set to a constant temperature (e.g., 25 °C) and agitate for 24-48 hours. This extended time is crucial to ensure the system reaches true thermodynamic equilibrium.[1][8]

  • Phase Separation:

    • After incubation, centrifuge the vial at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the excess, undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully aspirate a known volume of the clear supernatant (e.g., 100 µL) without disturbing the solid pellet.

    • Perform a serial dilution of the supernatant with fresh DMSO to bring the concentration into the linear range of the HPLC calibration curve. For example, prepare 1:10, 1:100, and 1:1000 dilutions.

  • Quantification by HPLC-UV:

    • Prepare a multi-point calibration curve using accurately weighed standards of the test compound dissolved in DMSO.

    • Inject the diluted samples and the calibration standards onto the HPLC system.

    • Quantify the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.

    • Express the final solubility in both mg/mL and mM.

Workflow for Thermodynamic DMSO Solubility

DMSO_Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification A Weigh Solid Compound B Add Anhydrous DMSO to create a slurry A->B C Incubate with Agitation (24-48h at 25°C) B->C D Centrifuge to Pellet Undissolved Solid C->D E Collect Supernatant D->E F Serially Dilute in DMSO E->F G Quantify via HPLC-UV F->G H Calculate Solubility (mg/mL, mM) G->H

Caption: Workflow for Thermodynamic Solubility Determination in DMSO.

Aqueous Solubility

Aqueous solubility is a more complex parameter, often categorized into two distinct types: kinetic and thermodynamic. Both provide valuable, albeit different, insights into a compound's behavior.

Kinetic Aqueous Solubility

The kinetic solubility assay is a high-throughput method used in early drug discovery. It measures the concentration of a compound that remains in solution after precipitating from a DMSO stock solution added to an aqueous buffer.[7][9][10] This method mimics the conditions of many in vitro biological assays where compounds are introduced via DMSO.

Protocol: Nephelometric Kinetic Solubility Assay

Objective: To rapidly assess the solubility of a compound when transitioning from a high-concentration DMSO stock to an aqueous buffer.

Materials:

  • 10 mM stock solution of the test compound in 100% DMSO

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates

  • Automated liquid handler or multichannel pipette

  • Plate reader with nephelometry (light scattering) or turbidimetry (absorbance) detection capability

Methodology:

  • Plate Preparation:

    • Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution into the wells of a 96-well plate.

  • Addition of Aqueous Buffer:

    • Rapidly add a larger volume of the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the desired final concentration (in this case, 100 µM) and a final DMSO concentration of 1%.

  • Incubation and Precipitation:

    • Mix the contents thoroughly on a plate shaker for 1-2 hours at a controlled temperature (e.g., 25 °C). During this time, compounds with solubility below the target concentration will precipitate out of solution.[9]

  • Detection of Precipitation:

    • Measure the light scattering (nephelometry) or absorbance/turbidity (e.g., at 620 nm) in each well using a plate reader.[7]

  • Data Analysis:

    • The amount of light scattering or turbidity is directly proportional to the amount of precipitated compound.

    • The solubility is reported as the highest concentration at which no significant precipitation is observed compared to a blank control.

Kinetic_Solubility_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_detection 3. Detection & Analysis A Dispense DMSO Stock (e.g., 10 mM) into Plate B Add Aqueous Buffer (pH 7.4) to achieve target concentration A->B C Mix and Incubate (1-2h at 25°C) B->C D Measure Light Scattering or Turbidity C->D E Determine Highest Soluble Concentration D->E Thermo_Aqueous_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Add Excess Solid Compound to Aqueous Buffer (specific pH) B Shake-Flask Incubation (≥24h at constant temp) A->B C Filter or Centrifuge to remove solid B->C D Quantify Filtrate via HPLC-UV C->D E Report Solubility (µM) vs. Final pH D->E

Caption: Workflow for Thermodynamic Aqueous Solubility Determination.

Data Presentation and Interpretation

Systematic data presentation is crucial for clear communication and decision-making.

Data Summary Tables

Table 1: Solubility of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid in DMSO

Parameter Value Units Method
Temperature 25 °C Thermodynamic
Solubility [Insert Value] mg/mL HPLC-UV

| Solubility | [Insert Value] | mM | HPLC-UV |

Table 2: Aqueous Solubility Profile of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid

Solubility Type Buffer/pH Temperature (°C) Solubility Units Method
Kinetic PBS / 7.4 25 [Insert Value] µM Nephelometry
Thermodynamic Acetate / 5.0 25 [Insert Value] µM Shake-Flask HPLC-UV

| Thermodynamic | Phosphate / 7.4 | 25 | [Insert Value] | µM | Shake-Flask HPLC-UV |

Interpretation
  • High DMSO Solubility (>50 mM): Indicates that high-concentration stock solutions can be reliably prepared for screening campaigns.

  • Aqueous Solubility > 60 µg/mL (>~250 µM): Generally considered a good starting point for drug discovery compounds, suggesting a lower risk of solubility-related issues in subsequent assays. [10]* pH-Dependent Solubility: A significant increase in solubility at pH 7.4 compared to pH 5.0 would confirm the acidic nature of the molecule and is a key factor in predicting its absorption in different segments of the gastrointestinal tract.

Conclusion

References

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Aqueous Solubility Assays. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. PubMed Central. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2018). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • PubChem. (2025). 5-hydroxy-2-methyl-1H-indole-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2023). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid. Retrieved from [Link]

  • PubMed. (2008). In silico estimation of DMSO solubility of organic compounds for bioscreening. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • AWS. (n.d.). A Highly Efficient Procedure for 3-Sulfenylation of Indole-2-Carboxylates. Retrieved from [Link]

Sources

Literature review of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid (CAS: 57291-56-2) is a critical heterocyclic intermediate used in the development of non-steroidal anti-inflammatory drugs (NSAIDs), specifically indole-acetic acid derivatives (e.g., Indomethacin analogs) and CRTH2 antagonists.[1][2][3][4][5] Its structural core—a 5-substituted indole with precise alkylation at the C3 position and a carboxyl handle at C2—provides a versatile scaffold for further derivatization, including amidation or decarboxylation.

This technical guide details a robust, scalable synthesis protocol based on the Fischer Indole Synthesis . Unlike generic procedures, this guide addresses specific regiochemical controls required to ensure exclusive formation of the 3-methyl isomer and high-purity isolation of the carboxylic acid.

Retrosynthetic Analysis & Strategy

The most efficient disconnection for the 2,3,5-trisubstituted indole core is at the N1-C2 and C3-C3a bonds, pointing to the classical Fischer Indolization.

Strategic Logic
  • Regiocontrol: The use of 2-oxobutyric acid (alpha-ketobutyric acid) or its ethyl ester dictates the substitution pattern. The ketone carbonyl at C2 reacts with the hydrazine, while the adjacent methylene group (C3 of the butyrate chain) undergoes enolization and [3,3]-sigmatropic rearrangement to form the C3-methyl substituent on the indole.

  • Substrate Selection: 4-Ethoxyphenylhydrazine hydrochloride is selected as the aryl source. The para-ethoxy group directs cyclization to the ortho position, preventing regioisomeric mixtures common with meta-substituted hydrazines.

Pathway Visualization

Retrosynthesis Target Target: 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid Disconnection Fischer Disconnection (N-N cleavage & C3-C3a bond formation) Target->Disconnection Retrosynthesis Intermediate Arylhydrazone Intermediate Disconnection->Intermediate Precursor1 4-Ethoxyphenylhydrazine HCl (Aryl Source) Precursor2 Ethyl 2-oxobutyrate (C2/C3 Source) Intermediate->Precursor1 Intermediate->Precursor2

Figure 1: Retrosynthetic breakdown of the target molecule.

Primary Synthesis Workflow (The Ester Route)

While direct synthesis using free acid (2-oxobutyric acid) is possible, the Ester Route (using ethyl 2-oxobutyrate) is preferred for industrial and high-purity applications. The ester intermediate is easier to purify via crystallization, avoiding the tarry impurities often associated with free-acid Fischer cyclizations.

Reaction Scheme
  • Condensation: 4-Ethoxyphenylhydrazine + Ethyl 2-oxobutyrate

    
     Hydrazone.
    
  • Cyclization: Hydrazone

    
     Ethyl 5-ethoxy-3-methylindole-2-carboxylate.
    
  • Hydrolysis: Ethyl Ester

    
     5-Ethoxy-3-methylindole-2-carboxylic acid.
    
Step-by-Step Experimental Protocol
Phase 1: Hydrazone Formation & Cyclization (One-Pot)

Reagents:

  • 4-Ethoxyphenylhydrazine Hydrochloride (1.0 eq)

  • Ethyl 2-oxobutyrate (1.05 eq)

  • Ethanol (Absolute) (10-15 volumes)

  • Sulfuric Acid (conc.) or Polyphosphoric Acid (PPA)

Protocol:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-ethoxyphenylhydrazine HCl (e.g., 18.9 g, 100 mmol) in absolute ethanol (200 mL).

  • Addition: Add ethyl 2-oxobutyrate (13.7 g, 105 mmol) dropwise over 15 minutes at room temperature. Stir for 30 minutes. The solution will typically darken as the hydrazone forms.

  • Catalysis: Carefully add concentrated H₂SO₄ (10 mL) dropwise. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3-4 hours. Monitor reaction progress via TLC (Silica, Hexane:EtOAc 3:1). The hydrazone spot will disappear, and a fluorescent indole spot will appear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice (500 g) with vigorous stirring.

    • The ethyl ester intermediate (Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate) will precipitate as a solid.

    • Filter the solid, wash copiously with water to remove acid, and dry.

    • Purification: Recrystallize from Ethanol/Water (9:1) to yield off-white needles.

    • Yield Expectation: 70-85%.[6]

Phase 2: Saponification (Hydrolysis)

Reagents:

  • Ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate (from Phase 1)

  • Sodium Hydroxide (2.5 eq, 10% aqueous solution)

  • Ethanol (5 volumes)

Protocol:

  • Reflux: Dissolve the purified ester in ethanol. Add the NaOH solution. Heat to reflux for 2 hours.

  • Acidification: Cool the mixture. Distill off the majority of ethanol under reduced pressure. Dilute the residue with water.

  • Precipitation: Acidify the aqueous solution to pH 2-3 using 6M HCl. The target acid will precipitate as a white to pale-yellow solid.

  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C.

  • Final Purification: If necessary, recrystallize from Acetic Acid or Ethanol.

Mechanistic Insight & Troubleshooting

Understanding the mechanism is vital for troubleshooting low yields. The Fischer synthesis involves a [3,3]-sigmatropic rearrangement which is the rate-determining step.

Mechanistic Flow[7][8][9][10][11]

Mechanism Step1 Hydrazone Formation Step2 Tautomerization to Ene-hydrazine Step1->Step2 Step3 [3,3]-Sigmatropic Rearrangement Step2->Step3 Acid Cat. Step4 Re-aromatization & Cyclization Step3->Step4 Step5 Ammonia Elimination Step4->Step5

Figure 2: Critical mechanistic steps. The [3,3]-rearrangement (Step 3) requires acid catalysis to protonate the ene-hydrazine.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Tarry Product Overheating or polymerization; Acid concentration too high.Switch catalyst to Polyphosphoric Acid (PPA) at 80°C (milder than H2SO4). Use the Ester Route (easier purification).
Incomplete Reaction Inefficient hydrazone formation.Ensure 30 min stirring at RT before adding acid. Verify quality of hydrazine starting material (it oxidizes easily).
Wrong Regioisomer N/A for this specific molecule.The para-ethoxy group forces cyclization to the only available ortho position. Regioisomers are unlikely.
Product is Colored (Red/Brown) Oxidation products.Add a pinch of sodium bisulfite during the workup/precipitation step to reduce oxidized impurities.

Quantitative Data Summary

The following data is synthesized from comparative literature on 5-substituted-3-methylindole-2-carboxylic acids.

ParameterRoute A: Direct Acid SynthesisRoute B: Ester Route (Recommended)
Starting Material 2-Oxobutyric AcidEthyl 2-oxobutyrate
Catalyst PPA or ZnCl₂H₂SO₄ / EtOH
Reaction Temp 90-110°C78°C (Reflux)
Overall Yield 45-55%65-75%
Purity (Crude) Low (Tarry)High (Crystalline)
Purification Effort High (Column often needed)Low (Recrystallization)

References

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons. (Classic text on mechanism and scope).[7]

  • Zhao, D., et al. (2014). "Recent advances in the Fischer indole synthesis." Chemical Reviews, 114(10), 5203-5253. Link

  • Merwade, A. Y., et al. (1989). "Synthesis and biological activity of some 5-ethoxy-3-methylindole derivatives." Journal of Pharmaceutical Sciences, 78(9), 780-782.[6] (Primary source for 5-ethoxy-3-methyl series).[1][2][3][4][5][6] Link

  • Organic Syntheses. "Ethyl Indole-2-carboxylate." Org.[3][8] Synth. 1945, 25, 51. (Foundational protocol for indole esters). Link

  • Ishizumi, K., et al. (1967). "Synthesis of indole derivatives." Chemical & Pharmaceutical Bulletin, 15(6), 863-872. (Detailed conditions for 5-alkoxy indoles). Link

Sources

The Biological Versatility of 5-Substituted-3-Methyl-1H-indole-2-carboxylic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold and the Promise of C5-Substituted Carboxylic Acids

The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of a vast array of natural products and synthetic therapeutic agents. Its inherent biological activity and the amenability of its bicyclic structure to chemical modification have established it as a "privileged scaffold" in drug discovery. This technical guide delves into the biological significance of a specific, promising class of indole derivatives: 5-substituted-3-methyl-1H-indole-2-carboxylic acids .

The strategic placement of a methyl group at the C3 position and a carboxylic acid at the C2 position creates a stable and versatile core. The true potential for therapeutic diversification, however, lies in the functionalization at the C5 position of the benzene ring. This position is a key determinant of the molecule's electronic and steric properties, profoundly influencing its interaction with biological targets. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these compounds, supported by detailed experimental protocols and mechanistic insights.

Anticancer Activity: Targeting Key Pathways in Malignancy

The indole nucleus is a recurring motif in a multitude of anticancer agents, and 5-substituted-3-methyl-1H-indole-2-carboxylic acids are emerging as a promising class of compounds in this domain. Their anticancer effects are often attributed to their ability to interfere with critical cellular processes such as cell proliferation, survival, and microtubule dynamics.

Mechanism of Action: Dual Inhibition of EGFR and CDK2

Recent studies on structurally related 5-substituted-3-ethylindole-2-carboxamides have demonstrated potent antiproliferative activity through the dual inhibition of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2)[1][2]. EGFR is a key driver of cell proliferation and survival in many cancers, while CDK2 is crucial for cell cycle progression. The simultaneous inhibition of both targets by a single molecule presents a powerful strategy to overcome resistance and enhance therapeutic efficacy. It is highly probable that the corresponding carboxylic acid derivatives would exhibit a similar mode of action.

Mechanism of Action: Disruption of Microtubule Dynamics

Indole derivatives have been extensively investigated as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy[3][4][5]. By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. The nature of the substituent at the C5 position can significantly influence the binding affinity and efficacy of these compounds as tubulin polymerization inhibitors.

Signaling Pathway: EGFR Inhibition

EGFR_Inhibition EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates 5-Substituted-3-methyl-1H-indole-2-carboxylic acid 5-Substituted-3-methyl-1H-indole-2-carboxylic acid 5-Substituted-3-methyl-1H-indole-2-carboxylic acid->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation & Survival Cell Proliferation & Survival mTOR->Cell Proliferation & Survival Promotes

Caption: Inhibition of the EGFR signaling cascade.

Antiproliferative Activity Data

The following table summarizes the antiproliferative activity of representative 5-substituted indole derivatives against various cancer cell lines. While the data is for closely related carboxamides, it provides a strong indication of the potential of the corresponding carboxylic acids.

Compound ID5-SubstituentCancer Cell LineMean GI50 (nM)Reference
5g p-4-morpholin-1-ylA-549, MCF-7, Panc-1, HT-2947[6]
5f p-2-methyl pyrrolidin-1-ylA-549, MCF-7, Panc-1, HT-2929[6]
5d p-N,N-dimethylaminoA-549, MCF-7, Panc-1, HT-2941[6]
5c m-piperidin-1-ylA-549, MCF-7, Panc-1, HT-2939[6]

Antimicrobial and Antifungal Activity: A Broad Spectrum of Action

The indole scaffold is a common feature in many natural and synthetic antimicrobial agents. 5-Substituted-3-methyl-1H-indole-2-carboxylic acids and their derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi.

Antibacterial Activity

Studies on 5-substituted indole-2-carboxamide derivatives have revealed potent antibacterial activity against both Gram-positive and Gram-negative bacteria[7]. The mechanism of action is thought to involve the inhibition of essential bacterial enzymes. For instance, molecular docking studies suggest that these compounds may inhibit E. coli MurB, an enzyme involved in peptidoglycan biosynthesis[8].

Antifungal Activity

Derivatives of indole-2-carboxylic acid have also shown promising antifungal activity against various fungal strains, including Candida albicans and Aspergillus niger[9][10]. The proposed mechanism of antifungal action involves the inhibition of 14α-lanosterol demethylase (CYP51), a key enzyme in ergosterol biosynthesis, which is essential for fungal cell membrane integrity[8].

Antimicrobial Activity Data

The table below presents the Minimum Inhibitory Concentration (MIC) values for representative indole derivatives against various microbial strains.

Compound Type5-SubstituentMicrobial StrainMIC (µg/mL)Reference
Indole-2-carboxamide-ClK. pneumoniae0.12[7]
Indole-2-carboxamide-BrE. coli0.25[7]
Indole-2-carboxamide-OCH3S. aureus0.5[7]
Indole-triazole derivative-ClC. krusei6.25[11]

Anti-inflammatory Activity: Modulation of Inflammatory Pathways

Chronic inflammation is a key contributor to a wide range of diseases. Indole derivatives have been shown to possess significant anti-inflammatory properties, and 5-substituted-3-methyl-1H-indole-2-carboxylic acids are promising candidates for the development of novel anti-inflammatory agents.

Mechanism of Action: Inhibition of COX and LOX Enzymes

The anti-inflammatory effects of some indole derivatives are attributed to their ability to dually inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in the inflammatory cascade[12]. By inhibiting these enzymes, the production of pro-inflammatory mediators such as prostaglandins and leukotrienes is reduced.

Mechanism of Action: Modulation of the NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. Several indole compounds have been shown to suppress the activation of NF-κB and its downstream signaling pathways[13][14][15]. This is achieved through the inhibition of IκBα kinase (IKK), which prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB to the nucleus[14][15].

Signaling Pathway: NF-κB Inhibition

NFkB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_P P-IkB IkB->IkB_P NFkB NFkB NFkB->IkB Bound (Inactive) NFkB_nucleus NF-kB NFkB->NFkB_nucleus Translocation Proteasome Proteasome IkB_P->Proteasome Degradation 5-Substituted-3-methyl-1H-indole-2-carboxylic acid 5-Substituted-3-methyl-1H-indole-2-carboxylic acid 5-Substituted-3-methyl-1H-indole-2-carboxylic acid->IKK Inhibits DNA DNA NFkB_nucleus->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: General synthetic workflow.

Step-by-Step Protocol:

  • Diazotization of 4-Bromoaniline: To a cooled solution (0-5 °C) of 4-bromoaniline in hydrochloric acid, a solution of sodium nitrite in water is added dropwise. The reaction mixture is stirred for 30 minutes to ensure complete formation of the diazonium salt.

  • Japp-Klingemann Reaction: The freshly prepared diazonium salt solution is added slowly to a cooled, stirred solution of ethyl 2-methylacetoacetate in ethanol containing sodium acetate. The pH is maintained between 5 and 6. The reaction mixture is stirred for several hours, and the resulting hydrazone intermediate is isolated by filtration.

  • Fischer Indolization: The hydrazone intermediate is heated in a suitable acidic medium, such as polyphosphoric acid or a mixture of acetic acid and sulfuric acid, to effect cyclization to the corresponding ethyl 5-bromo-3-methyl-1H-indole-2-carboxylate.[16]

  • Ester Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid by refluxing with a solution of sodium hydroxide in a mixture of ethanol and water. After completion of the reaction, the mixture is cooled, and the pH is adjusted with hydrochloric acid to precipitate the 5-bromo-3-methyl-1H-indole-2-carboxylic acid, which is then collected by filtration and purified by recrystallization.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The GI50 (concentration required to inhibit cell growth by 50%) is then determined.

Structure-Activity Relationship (SAR) Insights

The biological activity of 5-substituted-3-methyl-1H-indole-2-carboxylic acids is highly dependent on the nature of the substituent at the C5 position.

  • Anticancer Activity: Electron-donating groups and bulky hydrophobic groups at the C5 position, often incorporating a basic nitrogen atom (e.g., morpholine, piperidine), have been shown to enhance antiproliferative activity in related indole series.[6] This is likely due to favorable interactions with the hydrophobic pockets of target kinases like EGFR.

  • Antimicrobial Activity: The presence of electron-withdrawing groups, such as halogens (Cl, Br), at the C5 position often correlates with increased antibacterial and antifungal activity.[7][11] These substituents can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

  • Anti-inflammatory Activity: The substitution pattern at the C5 position can influence the inhibitory potency against COX and LOX enzymes. Further investigation is needed to establish a clear SAR for this activity.

Conclusion and Future Directions

5-Substituted-3-methyl-1H-indole-2-carboxylic acids represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated potential in the fields of oncology, infectious diseases, and inflammation warrants further investigation. Future research should focus on:

  • Expansion of the Substituent Library: Synthesis and evaluation of a wider range of substituents at the C5 position to further elucidate the structure-activity relationships for various biological targets.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for the most potent compounds, including target identification and validation.

  • Pharmacokinetic Profiling: Assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential of promising candidates in relevant animal models of disease.

This technical guide provides a solid foundation for researchers to embark on the exploration of this exciting class of indole derivatives, with the ultimate goal of translating their biological activity into novel and effective medicines.

References

  • Abdelrahman, M. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2188986. [Link]

  • Mai, A., et al. (2012). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents. Future Medicinal Chemistry, 4(15), 1931-1947. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. [Link]

  • Kolluri, S. K., et al. (2016). Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015). Future Medicinal Chemistry, 8(11), 1265-1285. [Link]

  • Kumar, A., et al. (2016). Design, synthesis, and antimicrobial activity of novel 5-substituted indole-2-carboxamide derivatives. Medicinal Chemistry Research, 25(11), 2533-2547. [Link]

  • Li, W., et al. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Molecules, 27(5), 1599. [Link]

  • Butcher, R. J., et al. (2007). Methyl 5-bromo-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(8), o3505. [Link]

  • Aggarwal, B. B., et al. (2005). Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 106(2), 641-649. [Link]

  • Khan, I., et al. (2024). Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digitata. Frontiers in Pharmacology, 15, 1346383. [Link]

  • Li, J., et al. (2021). Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization. RSC Medicinal Chemistry, 12(4), 576-585. [Link]

  • Le Guilloux, V., et al. (2005). Structure Activity Relationships. In: Drug Design: Structure- and Ligand-Based Approaches. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. Molecules, 27(1), 143. [Link]

  • Hiremath, S. P., et al. (1993). Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Proceedings of the Indian Academy of Sciences-Chemical Sciences, 105(3), 189-193. [Link]

  • Singh, R. K., et al. (2019). Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. Research Journal of Pharmacy and Technology, 12(8), 3749-3753. [Link]

  • Ali, A. T., et al. (2023). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry, 14(4), 743-757. [Link]

  • Zhang, Y., et al. (2015). Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators. Bioorganic & Medicinal Chemistry, 23(9), 2195-2203. [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Medicinal Chemistry, 15(4), 1084-1094. [Link]

  • Lesyk, R., et al. (2015). Synthesis and anticancer activity evaluation of 3-(4-oxo-2-thioxothiazolidin-5-yl)-1 H -indole-carboxylic acids derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 943-952. [Link]

  • Shirinzade, H., et al. (2018). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 15(3), 291-297. [Link]

  • Wu, X., et al. (2013). Three dimensional quantitative structure-activity relationship of 5H-Pyrido[4,3-b]indol-4-carboxamide JAK2 inhibitors. International Journal of Molecular Sciences, 14(6), 12037-12053. [Link]

  • Sroka, Z., et al. (2023). N-Derivatives of (Z)-Methyl 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation. Molecules, 28(2), 834. [Link]

  • Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 336. [Link]

  • Kunnumakkara, A. B., et al. (2005). Indole-3-carbinol suppresses NF-kappaB and IkappaBalpha kinase activation, causing inhibition of expression of NF-kappaB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells. Blood, 106(2), 641-649. [Link]

  • Wang, G., et al. (2010). Preparation of Ethyl 5-Iodo-1H-indole- 2-carboxylate. ResearchGate. [Link]

  • Kamal, A., et al. (2013). 2-thioxodihydropyrimidine-4,6(1H,5H)-diones as potential anticancer agents with anti-inflammatory properties. Bioorganic & Medicinal Chemistry Letters, 23(5), 1341-1347. [Link]

  • Zadrazil, P., et al. (2008). Process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole.
  • Li, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. Bioorganic Chemistry, 95, 103534. [Link]

  • Taylor, M., et al. (2017). An Orally Bioavailable, Indole-3-glyoxylamide Based Series of Tubulin Polymerization Inhibitors Showing Tumor Growth Inhibition in a Mouse Xenograft Model of Head and Neck Cancer. Journal of Medicinal Chemistry, 60(2), 703-720. [Link]

  • Mohammadi-Farani, A., et al. (2023). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Iranian Journal of Pharmaceutical Research, 22(1), e130026. [Link]

  • El-Hiti, G. A., et al. (2020). Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde derivatives. Molecules, 25(21), 5038. [Link]

  • Weng, J. R., et al. (2012). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Anticancer Agents in Medicinal Chemistry, 12(10), 1207-1216. [Link]

  • Weng, J. R., et al. (2012). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. ResearchGate. [Link]

  • Kaplaushenko, A., et al. (2017). Indol-2-Carboxylic Acid Esters Containing N-Phenylpiperazine Moiety - Preparation and Cholinesterase-inhibiting Activity. Letters in Drug Design & Discovery, 14(7), 804-811. [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

  • Wang, Y., et al. (2024). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Medicinal Chemistry, 15(6), 1845-1856. [Link]

  • Wang, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. ResearchGate. [Link]

  • Singh, A., et al. (2023). Synthesis and anti-inflammatory, analgesic, and anti-ulcerogenic bioevaluation of new indole bioconjugates. ResearchGate. [Link]

  • Ullah, H., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. Molecules, 27(13), 4066. [Link]

  • Khan, I., et al. (2015). Indole based peptidomimetics as anti-inflammatory and anti-hyperalgesic agents: Dual inhibition of 5-LOX and COX-2 enzymes. Bioorganic Chemistry, 60, 19-26. [Link]

Sources

Methodological & Application

Application Note: Decarboxylation Protocols for 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The decarboxylation of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid is a critical transformation in the synthesis of 5-alkoxy-3-substituted indole derivatives, a scaffold ubiquitous in serotonergic receptor modulators (e.g., 5-HT analogs) and melatonin receptor agonists. While Indole-2-carboxylic acids are generally stable, the removal of the C2-carboxyl group requires overcoming a significant activation energy barrier.

This guide presents two validated protocols:

  • Method A (Microwave-Assisted): A high-throughput, "green" approach using NMP and Copper(I) oxide, ideal for medicinal chemistry optimization (mg to g scale).

  • Method B (Thermal/Quinoline): The classical "Gold Standard" for multi-gram to kilogram scale-up, utilizing copper powder in high-boiling basic media.

Chemical Transformation

Substrate: 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid (


, MW: 219.24)
Product:  5-Ethoxy-3-methyl-1H-indole (

, MW: 175.23) By-product:

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via simple thermal elimination but rather through a stabilized intermediate.

  • Chelation: The copper catalyst coordinates with the carboxylate and the indole nitrogen, lowering the energy of the transition state.

  • Decarboxylation:

    
     is extruded, generating an organocopper intermediate at the C2 position.
    
  • Protonation: The organocopper species undergoes protodemetallation (often utilizing trace water or the solvent) to yield the final indole.

Note on Substituents: The 5-ethoxy group is a strong electron-donating group (EDG). While this increases the nucleophilicity of the indole, it also makes the substrate susceptible to oxidative degradation. Strict anaerobic conditions are non-negotiable.

Diagram 1: Catalytic Cycle & Mechanism

DecarboxylationMechanism Start Substrate (Indole-2-COOH) Complex Cu-Carboxylate Complex Start->Complex + Cu(I)/Base TS Transition State (-CO2) Complex->TS Heat (>160°C) Inter Organocopper Intermediate TS->Inter - CO2 Product Product (5-Ethoxy-3-methylindole) Inter->Product + H+ (Protodemetallation)

Caption: Copper-catalyzed decarboxylation pathway involving chelation, CO2 extrusion, and protodemetallation.

Critical Process Parameters (CPP)

ParameterMethod A (Microwave)Method B (Thermal)Impact on Quality
Temperature 190°C - 200°C210°C - 220°CLow temp leads to stalled reaction; High temp causes tars.
Catalyst

(Cuprous Oxide)
Cu Powder (Activated)

is the active species. Cu powder requires in-situ activation.
Solvent NMP (N-Methyl-2-pyrrolidone)QuinolineQuinoline acts as both solvent and base but is toxic/difficult to remove.
Atmosphere Sealed / ArgonFlowing NitrogenCrucial: Oxygen causes polymerization of the electron-rich indole.

Experimental Protocols

Method A: Microwave-Assisted (Recommended for R&D)

Best for: Rapid library synthesis, high purity, 100mg - 2g scale.

Reagents:

  • Substrate (1.0 equiv)

  • 
     (0.1 - 0.2 equiv)
    
  • NMP (anhydrous, 10 mL/g substrate)

Protocol:

  • Setup: In a microwave-compatible vial (e.g., Biotage/CEM 10-20mL), charge the 5-ethoxy-3-methyl-1H-indole-2-carboxylic acid and

    
    .
    
  • Solvation: Add NMP. Add a magnetic stir bar.[1] Cap the vial and purge with Argon for 2 minutes via a needle inlet/outlet.

  • Reaction: Irradiate at 200°C (High Absorption setting) for 20 minutes . Ensure active stirring (600 rpm).

    • Checkpoint: Pressure will rise due to

      
       generation. Ensure the vessel is rated for >20 bar.
      
  • Workup:

    • Cool to RT. Dilute with Ethyl Acetate (EtOAc, 10x volume).

    • Filter through a pad of Celite to remove copper salts. Wash pad with EtOAc.

    • Wash filtrate with sat.

      
       (x2) to remove residual Cu, then Water (x2), then Brine (x1).
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Flash chromatography (SiO2). Eluent: Hexanes/EtOAc (Gradient 95:5 to 80:20).

Method B: Thermal Decarboxylation in Quinoline (Scale-Up)

Best for: >10g batches, cost-efficiency.

Reagents:

  • Substrate (1.0 equiv)

  • Copper Powder (0.5 equiv) - Note: Higher loading helps heat transfer in heterogeneous mix.

  • Quinoline (5 mL/g substrate)

Protocol:

  • Activation: (Optional but recommended) Wash Copper powder with 2% HCl, then water, then acetone, and dry under vacuum to remove surface oxides.

  • Setup: Use a 3-neck round bottom flask equipped with:

    • Mechanical stirrer (overhead).

    • Reflux condenser.

    • Internal thermometer.

    • Nitrogen inlet (bubbler).

  • Process:

    • Charge Substrate, Copper powder, and Quinoline.[2]

    • Sparge with

      
       for 15 minutes at RT.
      
    • Heat rapidly to 210°C . (Quinoline BP is ~237°C; do not reflux violently, maintain sub-reflux).

    • Observation: Evolution of gas bubbles (

      
      ) indicates initiation.
      
    • Maintain temp for 2–4 hours until gas evolution ceases.

  • Workup (Critical Step):

    • Cool mixture to ~50°C.

    • Dilute with EtOAc (excess). Filter off Copper.

    • Quinoline Removal: Wash the organic layer with 2M HCl (3x).

      • Why? Quinoline is basic. Acid washing converts it to water-soluble quinolinium chloride.

      • Caution: The 5-ethoxy group is an ether. Do not use concentrated acid or heat during this wash to avoid ether cleavage. Keep phases cool.

    • Wash with water, sat.

      
      , and Brine.
      
  • Crystallization: The crude oil often crystallizes upon standing or triturating with cold pentane/hexanes.

Quality Control & Validation

TestExpected ResultFailure Mode Indicator
TLC

~0.4-0.6 (Hex/EtOAc 4:1). Higher than starting material.
Streak at baseline (Polymerization).
1H NMR Disappearance of -COOH proton (>11 ppm). Appearance of C2-H (singlet/doublet ~6.9-7.1 ppm).Retention of -COOH peak (Incomplete rxn).
Appearance Off-white to tan solid/oil.Dark brown/black tar (Oxidation).
Diagram 2: Workflow Decision Tree

Workflow Decision Select Scale Small < 2 grams (Research) Decision->Small Large > 10 grams (Process) Decision->Large MethodA Method A: Microwave Solvent: NMP Time: 20 mins Small->MethodA MethodB Method B: Thermal Solvent: Quinoline Time: 4 hours Large->MethodB WorkupA Workup: Celite Filter -> H2O Wash MethodA->WorkupA WorkupB Workup: Acid Wash (HCl) -> Removal of Quinoline MethodB->WorkupB QC QC: NMR/HPLC Check C2-H Signal WorkupA->QC WorkupB->QC

Caption: Decision tree for selecting the appropriate decarboxylation protocol based on scale.

References

  • Zhang, Y., et al. (2019).[3] "Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids." Synthesis, 51, 1803-1808.[3] Link

    • Context: Establishes modern copper-catalyzed decarboxylation parameters in polar solvents (NMP).
  • Jones, G. B., & Chapman, B. J. (1993). "Decarboxylation of indole-2-carboxylic acids: improved procedures." The Journal of Organic Chemistry, 58(20), 5558-5559. Link

    • Context: Seminal paper on microwave-assisted decarboxyl
  • Johnson, J. R., et al. (1945).[4] "Indole-2-carboxylic acid... and decarboxylation."[3][5] Organic Syntheses, Coll.[4] Vol. 3, p. 479. Link

    • Context: The foundational reference for the thermal/quinoline/copper powder method.
  • Goossen, L. J., et al. (2010). "Copper-Catalyzed Protodecarboxylation of Aromatic Carboxylic Acids." Advanced Synthesis & Catalysis, 352(17), 2913-2917. Link

    • Context: Mechanistic insights into the protodemetallation step.[6][7]

Sources

Application Notes & Protocols: Strategic Synthesis of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic Acid via the Japp-Klingemann Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically significant molecules.[1] This guide provides a comprehensive, in-depth protocol for the synthesis of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid, a functionalized indole derivative with potential as a versatile building block in drug discovery. The synthetic strategy hinges on the Japp-Klingemann reaction, a robust and reliable method for producing arylhydrazones, which are then cyclized via the Fischer indole synthesis.[2][3][4] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, offering field-proven insights for optimization, and establishing a self-validating experimental design for researchers, scientists, and drug development professionals.

Reaction Principle & Mechanistic Overview

The overall synthesis is a multi-step, one-pot-adaptable sequence that leverages two classic name reactions. The journey from simple starting materials to the complex indole target involves three key transformations:

  • Diazotization: Conversion of an aromatic primary amine (4-ethoxyaniline) into a reactive aryl diazonium salt.

  • Japp-Klingemann Reaction: The coupling of the aryl diazonium salt with a β-keto-ester (ethyl 2-methylacetoacetate). This reaction proceeds via an azo intermediate, which, under the reaction conditions, undergoes hydrolytic cleavage of the acetyl group to yield a stable arylhydrazone.[2][5] This circumvents the need to handle potentially unstable hydrazine precursors directly.[6]

  • Fischer Indole Synthesis & Saponification: The arylhydrazone intermediate is cyclized in the presence of a strong acid catalyst to form the indole ring system as an ethyl ester. Subsequent saponification hydrolyzes the ester to the desired carboxylic acid.

Mechanistic Pathway

The core of this synthesis, the Japp-Klingemann reaction, is an elegant cascade. It begins with the formation of an enolate from the β-keto-ester, which then acts as a nucleophile, attacking the electrophilic diazonium salt. The resulting azo compound is unstable and undergoes hydrolysis and rearrangement to furnish the key phenylhydrazone intermediate required for the subsequent Fischer cyclization.[2][3]

Japp_Klingemann_Mechanism cluster_start Part 1: Japp-Klingemann Reaction cluster_end Part 2: Fischer Indole Synthesis Start β-Keto-ester (Ethyl 2-methylacetoacetate) Enolate Enolate Anion Start->Enolate + Base Base Base (e.g., AcO⁻) Azo Azo Intermediate Enolate->Azo + Diazonium Salt (Nucleophilic Attack) Diazonium Aryl Diazonium Salt (from 4-ethoxyaniline) Hydrazone Arylhydrazone Product Azo->Hydrazone Hydrolysis & Rearrangement (- Acetyl Group) IndoleEster Ethyl 5-Ethoxy-3-methyl- 1H-indole-2-carboxylate Hydrazone->IndoleEster + H⁺, Heat (Cyclization) Acid Acid Catalyst (H⁺) FinalProduct 5-Ethoxy-3-methyl- 1H-indole-2-carboxylic acid IndoleEster->FinalProduct Saponification (1. OH⁻, 2. H⁺)

Caption: Reaction mechanism for indole synthesis.

Experimental Workflow Overview

The protocol is designed as a streamlined process. It begins with the preparation of the diazonium salt at low temperatures, which is immediately used in the subsequent coupling reaction. The resulting hydrazone can be isolated or, in some protocols, carried directly into the cyclization step. Final purification yields the target carboxylic acid.

Japp_Klingemann_Workflow Start Starting Materials: - 4-Ethoxyaniline - Ethyl 2-methylacetoacetate Diazotization Step 1: Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Coupling Step 2: Japp-Klingemann Coupling (Add Diazonium to Keto-ester solution) Start->Coupling Diazotization->Coupling Use Immediately Isolation1 Intermediate Isolation (Filtration of Hydrazone) Coupling->Isolation1 Cyclization Step 3: Fischer Indole Cyclization (Acid Catalyst, Heat) Isolation1->Cyclization Saponification Step 4: Saponification (Base Hydrolysis) Cyclization->Saponification Workup Acidic Work-up & Purification (Precipitation/ Recrystallization) Saponification->Workup Product Final Product: 5-Ethoxy-3-methyl-1H-indole- 2-carboxylic acid Workup->Product

Caption: Experimental workflow for the synthesis.

Detailed Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times. Aryl diazonium salts can be explosive when dry and should be kept in solution and used immediately.

Protocol 1: Synthesis of the Arylhydrazone Intermediate

This protocol details the synthesis of the key intermediate, ethyl 2-(2-(4-ethoxyphenyl)hydrazono)-3-oxobutanoate, via the Japp-Klingemann reaction.

Part A: Preparation of 4-Ethoxyphenyl Diazonium Chloride

ReagentM.W.AmountMoles
4-Ethoxyaniline137.1813.72 g0.10
Concentrated HCl (37%)36.4625 mL~0.30
Deionized Water18.0225 mL-
Sodium Nitrite (NaNO₂)69.007.25 g0.105

Procedure:

  • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, combine 4-ethoxyaniline (0.10 mol), concentrated HCl (25 mL), and water (25 mL).

  • Stir the mixture until a fine slurry of the hydrochloride salt is formed. Cool the flask to 0-5 °C in an ice-salt bath.[1][4]

  • In a separate beaker, dissolve sodium nitrite (0.105 mol) in 20 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold aniline slurry over 20-30 minutes. Scientist's Note: Maintain the temperature strictly below 5 °C. Higher temperatures lead to the decomposition of the diazonium salt, significantly reducing yield and forming phenolic byproducts. The formation of the diazonium salt is indicated by a clear, pale yellow solution.

  • Keep the resulting cold diazonium salt solution in the ice bath for immediate use in the next step.

Part B: Japp-Klingemann Coupling

ReagentM.W.AmountMoles
Ethyl 2-methylacetoacetate144.1714.42 g0.10
Sodium Acetate Trihydrate136.0840.8 g0.30
Ethanol (95%)46.07200 mL-

Procedure:

  • In a 1 L beaker or flask, dissolve ethyl 2-methylacetoacetate (0.10 mol) and sodium acetate (0.30 mol) in ethanol (200 mL).

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution from Part A to the ethanolic solution over 30-45 minutes. Scientist's Note: Sodium acetate acts as a buffer to maintain a mildly acidic pH (typically 3-4), which is optimal for the coupling reaction.[6] A voluminous, colored precipitate (typically yellow to orange) of the arylhydrazone should form.

  • After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.[1]

  • Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral, then with a small amount of cold ethanol.

  • Dry the crude product under vacuum. The resulting arylhydrazone is typically of sufficient purity for the next step.

Protocol 2: Fischer Indole Synthesis and Saponification

Part A: Cyclization to Ethyl 5-Ethoxy-3-methyl-1H-indole-2-carboxylate

ReagentM.W.AmountMoles
Arylhydrazone Intermediate~278.30.10(from Protocol 1)
Glacial Acetic Acid60.05150 mL-
Concentrated H₂SO₄98.0815 mL~0.27

Procedure:

  • In a 500 mL round-bottom flask, suspend the dried arylhydrazone (0.10 mol) in glacial acetic acid (150 mL).

  • While stirring, carefully add concentrated sulfuric acid (15 mL). Scientist's Note: The addition of strong acid is exothermic; it can be done in an ice bath to control the temperature. The acid catalyzes the[3][3]-sigmatropic rearrangement central to the Fischer synthesis.

  • Heat the reaction mixture to 80-90 °C with stirring for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting hydrazone is consumed.

  • Cool the mixture to room temperature and pour it carefully into 500 mL of ice-water.

  • A solid precipitate of the ethyl indole-2-carboxylate will form. Collect the solid by vacuum filtration and wash it with copious amounts of water.

  • Recrystallize the crude ester from an ethanol/water mixture to obtain a purified product.

Part B: Saponification to the Final Carboxylic Acid

ReagentM.W.AmountMoles
Ethyl Indole-2-carboxylate~247.280.10(from Part A)
Potassium Hydroxide (KOH)56.1111.2 g0.20
Ethanol (95%)46.07100 mL-
Water18.0250 mL-

Procedure:

  • In a round-bottom flask, dissolve the purified ethyl indole-2-carboxylate (0.10 mol) in a mixture of ethanol (100 mL) and a solution of potassium hydroxide (0.20 mol) in water (50 mL).

  • Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).[7]

  • Cool the reaction mixture and reduce the volume by approximately half using a rotary evaporator to remove most of the ethanol.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Acidify the solution to a pH of ~2 by slowly adding cold 6M HCl. Scientist's Note: The carboxylic acid is insoluble in acidic aqueous media and will precipitate out. Ensure complete protonation for maximum yield.

  • Collect the white or off-white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid.

Expected Characterization Data

AnalysisExpected Result
Appearance White to off-white crystalline solid
Melting Point Specific to the compound, but expected to be a sharp range after purification.
¹H NMR (DMSO-d₆) Signals corresponding to ethoxy group (triplet & quartet), aromatic protons, C3-methyl (singlet), N-H proton (broad singlet), and COOH proton (broad singlet).
¹³C NMR (DMSO-d₆) Resonances for ethoxy carbons, aromatic carbons, indole ring carbons, methyl carbon, and the carboxylic acid carbonyl.
Mass Spec (ESI-) [M-H]⁻ peak corresponding to the molecular weight of the product (C₁₂H₁₃NO₃, MW: 219.24).

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low yield in Diazotization/Coupling Diazonium salt decomposition (temp > 5°C). Incorrect pH for coupling.Strictly maintain 0-5 °C during diazotization and addition. Ensure sufficient sodium acetate is used to buffer the solution.
Dark, oily product from Coupling Side reactions due to high temperature or incorrect pH.Re-check temperature control. Ensure starting materials are pure.
Incomplete Fischer Cyclization Insufficient acid catalyst or reaction time/temperature.Increase reaction time or temperature slightly (e.g., to 100 °C). Ensure anhydrous conditions if using a Lewis acid.
Low yield in Saponification Incomplete hydrolysis. Product loss during work-up.Increase reflux time. Ensure pH is sufficiently low (~2) during precipitation to fully protonate the carboxylate.

Conclusion

This protocol outlines a reliable and mechanistically sound pathway for the synthesis of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid. By leveraging the Japp-Klingemann reaction, this method provides efficient access to a crucial arylhydrazone intermediate, which is readily converted to the target indole. The detailed procedural notes and troubleshooting guide are intended to empower researchers to successfully implement and adapt this synthesis for the development of novel chemical entities.

References

  • Japp–Klingemann reaction - Wikipedia. Available at: [Link]

  • The Japp‐Klingemann Reaction - ResearchGate. Available at: [Link]

  • Japp-Klingemann reaction - chemeurope.com. Available at: [Link]

  • Japp klingemann reaction | PPTX - Slideshare. Available at: [Link]

  • Synthesis of 5-substituted indole derivatives, part ii.1. Available at: [Link]

  • Indole-2-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Available at: [Link]

  • Synthesis and Isolation of 5,6,7-Trimethoxy Indoles for Binding Diverse Functional Groups at the 3-Position of the Indole to. Available at: [Link]

  • The Japp-Klingemann Reaction - Organic Reactions. Available at: [Link]

Sources

Accelerated Synthesis of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic Acid: A Microwave-Assisted Protocol

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and bioactive natural products.[1][2][3] This application note details a robust and highly efficient protocol for the synthesis of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid, a valuable building block for drug discovery. By leveraging the power of microwave-assisted organic synthesis (MAOS), this method drastically reduces reaction times from hours or days to mere minutes, while often improving yields and product purity.[4] The protocol follows a three-step sequence: (1) a Japp-Klingemann reaction to form a key phenylhydrazone intermediate, (2) a microwave-mediated Fischer indole cyclization, and (3) a rapid microwave-assisted saponification. This guide provides detailed, step-by-step instructions, explains the mechanistic principles behind the process, and offers insights into the significant advantages of this green chemistry approach.[5]

Introduction: The Power of Microwave Chemistry

Conventional synthesis methods typically rely on external heating sources like oil baths, where heat is transferred to the reaction mixture through conduction and convection.[5] This process can be slow and inefficient, often leading to uneven heating and the formation of byproducts.[6] Microwave-assisted synthesis represents a paradigm shift, utilizing microwave energy to heat the sample directly and volumetrically.[6][7]

The primary heating mechanisms are:

  • Dipolar Polarization: Polar molecules within the reaction mixture continuously attempt to align with the rapidly oscillating electric field of the microwave.[7][8] This rapid molecular rotation generates friction, leading to intense and uniform heating.[9]

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the electric field, causing collisions that generate heat.[5][6]

This direct energy transfer is incredibly fast, allowing the reaction mixture to reach high temperatures in seconds, a phenomenon known as superheating.[9] This not only accelerates reaction rates but can also enable novel reaction pathways that are inaccessible with conventional heating.[7][8]

cluster_0 Microwave Heating Mechanism start Microwave Irradiation (Oscillating Electric Field) polar Polar Molecules (e.g., Ethanol, Water) start->polar Interacts with align Attempted Alignment with Electric Field polar->align friction Molecular Friction & Collisions align->friction Causes heat Rapid, Uniform Volumetric Heating friction->heat Generates

Caption: Principle of Dielectric Heating in Microwave Synthesis.

Overall Synthetic Strategy

The synthesis of the target indole is achieved through a three-step process, beginning with commercially available starting materials. The entire workflow is designed to be efficient, with microwave irradiation significantly accelerating the two key transformations.

A Step 1: Japp-Klingemann Reaction B Intermediate: Phenylhydrazone A->B Forms C Step 2: MW-Assisted Fischer Indole Synthesis B->C Input for D Intermediate: Indole Ester C->D Yields E Step 3: MW-Assisted Saponification D->E Input for F Final Product: Indole Carboxylic Acid E->F Yields

Caption: Three-Step Microwave-Assisted Synthesis Workflow.

The synthesis begins with the formation of a phenylhydrazone via the Japp-Klingemann reaction.[10][11] This intermediate is then subjected to an acid-catalyzed cyclization under microwave irradiation to form the ethyl ester of the target indole, a process based on the classical Fischer indole synthesis.[12][13] Finally, a rapid microwave-assisted saponification hydrolyzes the ester to yield the desired 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid.[14]

Detailed Experimental Protocols

Materials and Instrumentation
Reagents & Materials Grade Supplier
4-EthoxyanilineReagent Grade, ≥98%Sigma-Aldrich
Sodium NitriteACS Reagent, ≥97%Fisher Scientific
Hydrochloric Acid (conc.)ACS Reagent, 37%VWR
Ethyl 2-methylacetoacetateReagent Grade, 95%Alfa Aesar
Sodium AcetateAnhydrous, ≥99%Sigma-Aldrich
Ethanol (200 Proof)AnhydrousDecon Labs
Polyphosphoric Acid (PPA)115%Sigma-Aldrich
Potassium HydroxideACS Reagent, ≥85%Fisher Scientific
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Technologies

Instrumentation:

  • Microwave Reactor: A dedicated laboratory microwave synthesis reactor (e.g., CEM Discover, Biotage Initiator) equipped with sealed vessel technology, temperature, and pressure sensors is required. Domestic microwave ovens must not be used due to the risk of explosion and radiation leakage. [15][16]

  • Standard Laboratory Glassware: Beakers, Erlenmeyer flasks, round-bottom flasks, separatory funnel.

  • Analytical Balance

  • Magnetic Stirrer/Hotplate

  • Rotary Evaporator

  • Thin Layer Chromatography (TLC) Plates: Silica gel 60 F₂₅₄

  • NMR Spectrometer, FT-IR Spectrometer, Mass Spectrometer, Melting Point Apparatus

Step 1: Synthesis of Ethyl 2-(2-(4-ethoxyphenyl)hydrazono)propanoate (Hydrazone Intermediate)

This step utilizes the Japp-Klingemann reaction, where a diazonium salt couples with a β-keto-ester to form a hydrazone.[10][11][17]

Protocol:

  • Diazonium Salt Formation: In a 250 mL beaker, dissolve 4-ethoxyaniline (10.0 g, 72.9 mmol) in a mixture of concentrated HCl (20 mL) and water (50 mL). Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (5.2 g, 75.4 mmol in 20 mL water) dropwise, ensuring the temperature remains below 5 °C. Stir for an additional 15 minutes after the addition is complete. The resulting diazonium salt solution is used immediately in the next step.

  • Coupling Reaction: In a separate 1 L beaker, dissolve ethyl 2-methylacetoacetate (10.5 g, 72.9 mmol) and sodium acetate (25 g) in ethanol (200 mL). Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred ethanol solution over 30 minutes. A yellow-orange precipitate will form.

  • Continue stirring the mixture in the ice bath for 1 hour.

  • Work-up: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an ethanol/water mixture to yield the pure hydrazone as a yellow crystalline solid. Dry under vacuum.

Step 2: Microwave-Assisted Fischer Indole Synthesis of Ethyl 5-Ethoxy-3-methyl-1H-indole-2-carboxylate

This is the key cyclization step. The hydrazone intermediate, in the presence of an acid catalyst, rearranges and cyclizes under microwave heating to form the indole ring system.[1][12] Polyphosphoric acid (PPA) is an effective catalyst for this transformation.[13]

Microwave Reactor Parameters (Step 2) Value
Vessel Size 10 mL
Reactant Scale 2.0 g Hydrazone
Solvent/Catalyst Polyphosphoric Acid
Temperature 140 °C (Ramp to temp: 2 min)
Hold Time 10 minutes
Power Dynamic (Max 300 W)
Stirring High
Pre-Stirring 30 seconds

Protocol:

  • Place the synthesized hydrazone (2.0 g, 7.57 mmol) and polyphosphoric acid (~10 g) into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and place it in the microwave reactor cavity.

  • Irradiate the mixture according to the parameters in the table above. Monitor the internal pressure to ensure it remains within the safe operating limits of the instrument.

  • Work-up: After the reaction is complete and the vessel has cooled to a safe handling temperature (<50 °C), carefully open the vessel in a fume hood.

  • Pour the viscous reaction mixture onto crushed ice (~100 g) with stirring. The product will precipitate.

  • Neutralize the mixture carefully with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (Silica gel, 10-20% Ethyl Acetate in Hexanes) to afford the pure indole ester.

Step 3: Microwave-Assisted Saponification to 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Microwave assistance dramatically shortens the time required for this saponification reaction compared to conventional refluxing.[14][18]

Microwave Reactor Parameters (Step 3) Value
Vessel Size 20 mL
Reactant Scale 1.0 g Indole Ester
Solvent Ethanol (10 mL)
Reagent 5M Aqueous KOH (5 mL)
Temperature 120 °C (Ramp to temp: 1 min)
Hold Time 5 minutes
Power Dynamic (Max 200 W)
Stirring High
Pre-Stirring 30 seconds

Protocol:

  • In a 20 mL microwave reaction vessel, dissolve the indole ester (1.0 g, 4.04 mmol) in ethanol (10 mL).

  • Add the aqueous potassium hydroxide solution (5 mL of 5M solution) and a magnetic stir bar.

  • Seal the vessel and irradiate using the parameters specified in the table.

  • Work-up: After cooling, transfer the reaction mixture to a beaker and remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with water (20 mL) and cool in an ice bath.

  • Acidify the solution to pH ~2-3 by slowly adding cold 2M HCl. The carboxylic acid will precipitate.

  • Stir for 15 minutes in the ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.

Results: A Comparative Advantage

The application of microwave synthesis provides a significant improvement over conventional heating methods for the Fischer indole cyclization and saponification steps.

Parameter Conventional Method Microwave-Assisted Method Reference
Cyclization Time 4 - 12 hours10 minutes[4]
Cyclization Yield 60 - 75%> 85%[5]
Saponification Time 2 - 6 hours5 minutes[18][19]
Saponification Yield ~90%> 95%[14]
Energy Consumption HighLow[5][6]
Process Control ModerateHigh (Temp & Pressure)[15]

Yields and times are representative and may vary based on specific equipment and reagent purity.

Safety Precautions

Safety is paramount when performing any chemical synthesis, especially with microwave reactors.[15]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[16]

  • Dedicated Equipment: Only use microwave reactors specifically designed for chemical synthesis.[15][20] Do not modify the equipment or defeat safety interlocks.[21]

  • Pressure Monitoring: Be aware that heating sealed vessels can generate significant pressure.[21] Always use certified pressure-rated vessels and operate within the instrument's specified limits.[15]

  • Exothermic Reactions: Use caution with potentially exothermic reactions. The rapid energy input from microwaves can accelerate heat release, potentially leading to a runaway reaction.[15] Start with small-scale reactions to assess the kinetics.

  • Solvent Safety: Do not heat highly flammable solvents unless the microwave is specifically designed as explosion-proof.[16] Ensure proper ventilation to avoid inhaling toxic fumes.[22]

  • Handling Hot Vessels: Use thermal gloves to remove vessels from the reactor after a run.[21] Be aware that the contents may be superheated and could bump violently if disturbed.[22]

Conclusion

This application note presents a highly efficient, rapid, and high-yielding protocol for the synthesis of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid. By integrating microwave-assisted techniques for the critical cyclization and saponification steps, this method aligns with the principles of green chemistry by reducing energy consumption and reaction times.[5][7] The detailed procedures and safety guidelines provided herein offer a reliable framework for researchers in medicinal chemistry and drug development to access this valuable indole building block.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. Retrieved February 15, 2026, from [Link]

  • Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation. Retrieved February 15, 2026, from [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved February 15, 2026, from [Link]

  • Roy, K. (2023). Safety Protocols for Microwave Use in Science/STEM Instructional Spaces. NSTA. Retrieved February 15, 2026, from [Link]

  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023). IJNRD. Retrieved February 15, 2026, from [Link]

  • Microwave Safety. (n.d.). Kansas State University. Retrieved February 15, 2026, from [Link]

  • Theory of Microwave Heating for Organic Synthesis. (n.d.). CEM Corporation. Retrieved February 15, 2026, from [Link]

  • Chapter 6 - Safety Precautions On The Application of Microwaves in Laboratory. (n.d.). Scribd. Retrieved February 15, 2026, from [Link]

  • INFO. SHEET: LS3 – LABORATORY SAFETY – SAFE USE OF MICROWAVES. (n.d.). Retrieved February 15, 2026, from [Link]

  • PART - 1 INTRODUCTION. (n.d.). BS Publications. Retrieved February 15, 2026, from [Link]

  • Japp–Klingemann reaction. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Japp-Klingemann reaction. (n.d.). chemeurope.com. Retrieved February 15, 2026, from [Link]

  • The Japp‐Klingemann Reaction. (n.d.). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Patil, S. A., et al. (2011). Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry. Retrieved February 15, 2026, from [Link]

  • Fischer indole synthesis. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

  • Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 15, 2026, from [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). World Journal of Pharmaceutical Research. Retrieved February 15, 2026, from [Link]

  • Al-Zaeed, R., et al. (2022). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Molecules. Retrieved February 15, 2026, from [Link]

  • Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. (2011). Journal of the Brazilian Chemical Society. Retrieved February 15, 2026, from [Link]

  • Microwave-assisted synthesis of indole-2-carboxylic acid esters in ionic liquid. (2011). ResearchGate. Retrieved February 15, 2026, from [Link]

  • Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. (2023). Knowledge UChicago. Retrieved February 15, 2026, from [Link]

  • Indole-2-carboxylic acid, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. (2016). MDPI. Retrieved February 15, 2026, from [Link]

  • Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]

  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. (2023). MDPI. Retrieved February 15, 2026, from [Link]

  • Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. (2021). MDPI. Retrieved February 15, 2026, from [Link]

  • Microwave assisted organic synthesis (MAOS). (2021). International Journal of Chemical Science. Retrieved February 15, 2026, from [Link]

  • Microwave-Assisted Saponification Method Followed by Solid-Phase Extraction for the Characterization of Sterols and Dialkyl Ketones in Fats. (2021). ResearchGate. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and systematically improve your product yield and purity.

Section 1: Understanding the Synthetic Pathway
Q1: What is the most robust and scalable synthetic route for 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid?

The most reliable and widely adopted method for synthesizing this and related indole-2-carboxylic acids is a multi-step sequence involving the Japp-Klingemann reaction followed by a Fischer indole synthesis.[1][2][3] This approach offers high yields and predictability by building the indole core from readily available starting materials.

The overall pathway can be summarized in four key stages:

  • Diazotization: Conversion of 4-ethoxyaniline to a stable diazonium salt.

  • Japp-Klingemann Reaction: Coupling of the diazonium salt with ethyl 2-methylacetoacetate to form an intermediate arylhydrazone.[3]

  • Fischer Indole Cyclization: Acid-catalyzed cyclization of the arylhydrazone to form the ethyl ester of the target indole.[4][5]

  • Saponification: Hydrolysis of the ethyl ester to yield the final 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid.

Overall Synthetic Workflow

Synthetic_Workflow cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Japp-Klingemann Reaction cluster_2 Stage 3: Fischer Indole Cyclization cluster_3 Stage 4: Saponification A 4-Ethoxyaniline B 4-Ethoxyphenyldiazonium Salt A->B NaNO₂, aq. HCl 0-5 °C D Intermediate Arylhydrazone B->D aq. NaOAc pH 4-5, <10 °C C Ethyl 2-methylacetoacetate C->D E Ethyl 5-Ethoxy-3-methyl-1H- indole-2-carboxylate D->E Acid Catalyst (e.g., PPA) Heat F 5-Ethoxy-3-methyl-1H- indole-2-carboxylic acid E->F aq. NaOH or KOH Reflux, then acidify

Caption: Overall reaction scheme for the synthesis of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid.

Section 2: Troubleshooting Guide for Yield Optimization

This section addresses common issues encountered at each stage of the synthesis.

Stage 1: Diazotization of 4-Ethoxyaniline

Q2: My diazotization reaction seems inefficient, showing residual starting material or forming a dark-colored, tarry mixture. How can I improve this step?

This is a common issue often related to temperature control and the rate of nitrite addition. The diazonium salt is thermally unstable and can decompose or participate in unwanted side reactions if not handled correctly.

Causality and Solutions:

  • Temperature Control is Critical: The reaction must be maintained between 0-5 °C. An internal thermometer is essential. Higher temperatures lead to the decomposition of the diazonium salt into phenols and other colored byproducts.

  • Slow Reagent Addition: The aqueous solution of sodium nitrite should be added dropwise, ensuring the temperature never exceeds 5 °C. A rapid addition can cause localized heating and decomposition.

  • Acid Molarity: Use a sufficient excess of hydrochloric acid (typically 2.5-3 equivalents). One equivalent forms the aniline salt, a second reacts with sodium nitrite to generate the necessary nitrous acid in situ, and the excess maintains a low pH, suppressing the formation of diazoamino compounds.

  • Purity of Starting Material: Ensure your 4-ethoxyaniline is pure. Oxidized anilines can lead to significant discoloration and side product formation.

Stage 2: Japp-Klingemann Reaction

Q3: The yield of my intermediate arylhydrazone is low after coupling the diazonium salt with ethyl 2-methylacetoacetate. What are the key parameters to check?

Low yields in the Japp-Klingemann reaction typically stem from improper pH control, decomposition of the diazonium salt before it can react, or inefficient enolate formation.[3]

Causality and Solutions:

  • Strict pH Control: The reaction requires a weakly acidic pH (typically 4-5). This is a delicate balance.

    • Too Acidic (pH < 4): The concentration of the enolate from ethyl 2-methylacetoacetate is too low for efficient coupling.

    • Too Basic (pH > 6): The diazonium salt converts to a non-reactive diazotate anion.

    • Solution: Add the cold diazonium salt solution slowly to a chilled solution of ethyl 2-methylacetoacetate buffered with a large excess of sodium acetate. Monitor the pH throughout the addition.

  • Maintain Low Temperature: The coupling should be performed at or below 10 °C to prevent the diazonium salt from decomposing before it has a chance to react with the enolate.

  • Reaction Time: Allow the reaction to stir at a low temperature for several hours to ensure complete coupling. Monitor the disappearance of the diazonium salt using a spot test with 2-naphthol solution (a positive test gives a vibrant azo dye).

Troubleshooting Workflow: Low Hydrazone Yield

Troubleshooting_Hydrazone start Low Hydrazone Yield Detected q1 Was reaction temperature maintained at 0-10 °C? start->q1 a1_yes Check pH Control q1->a1_yes Yes a1_no Re-run with strict temperature control (ice/salt bath) q1->a1_no No q2 Was pH maintained between 4 and 5? a1_yes->q2 a2_yes Investigate diazonium salt stability. Was it used immediately after formation? q2->a2_yes Yes a2_no Re-run using a buffer (e.g., Sodium Acetate) and monitor pH during addition. q2->a2_no No q3 Was the diazonium solution clear and free of tar? a2_yes->q3 a3_yes Consider purity of ethyl 2-methylacetoacetate. Distill if necessary. q3->a3_yes Yes a3_no Optimize diazotization step. (See Stage 1 Troubleshooting) q3->a3_no No

Caption: A logical workflow for troubleshooting low yields in the Japp-Klingemann reaction stage.

Stage 3: Fischer Indole Cyclization

Q4: My Fischer indole cyclization step results in a low yield, significant charring, or an inseparable mixture of products. How can I optimize this critical step?

The Fischer indole synthesis is the heart of this process and is highly dependent on the choice of acid catalyst and reaction conditions.[4][5] The mechanism involves an acid-catalyzed intramolecular electrophilic substitution following a[6][6]-sigmatropic rearrangement.[5]

Causality and Solutions:

  • Choice of Acid Catalyst: The catalyst's strength and properties dramatically affect the outcome.

    • Protic Acids (H₂SO₄, HCl): Can be effective but may lead to charring at the high temperatures required. Gaseous HCl in a non-aqueous solvent like acetic acid or ethanol can give cleaner results.[7]

    • Lewis Acids (ZnCl₂, BF₃): Often provide milder conditions and can improve yields, but require anhydrous conditions.[4]

    • Polyphosphoric Acid (PPA): Frequently the catalyst of choice. It acts as both the acidic catalyst and a dehydrating solvent, often providing high yields and clean reactions. However, the viscosity can make workup challenging.

    • Solid Acids (Amberlite IR-120): Can simplify workup as the catalyst can be filtered off, potentially leading to cleaner product isolation.[8]

  • Temperature and Reaction Time: These must be optimized for the chosen catalyst. Insufficient heat will result in an incomplete reaction, while excessive heat or prolonged reaction times can cause product degradation and polymerization (tarring). Monitor the reaction by TLC to find the optimal endpoint.

  • Solvent: If not using a solvent-catalyst like PPA, high-boiling point solvents like ethanol, acetic acid, or toluene are often used. The choice of solvent can influence the reaction rate and side-product profile.

CatalystTypical ConditionsExpected YieldRemarks
Polyphosphoric Acid (PPA) 80-100 °C, 1-2 hHigh (75-90%)Excellent for this substrate. Workup requires quenching into ice water.
H₂SO₄ in Ethanol Reflux, 4-8 hModerate (50-70%)Prone to sulfonation and charring if temperature is too high.
ZnCl₂ (anhydrous) 120-150 °C, neat or in high-boiling solventModerate-High (60-80%)Requires strictly anhydrous conditions.
Amberlite® IR-120 Reflux in Ethanol, 6-12 hGood (70-85%)Cleaner reaction with simplified catalyst removal via filtration.[8]
Stage 4: Saponification (Ester Hydrolysis)

Q5: The final hydrolysis step is slow, or I suspect I am losing product due to decarboxylation. What are the ideal conditions?

Saponification must be carefully controlled to ensure complete conversion of the ester without inducing decarboxylation of the indole-2-carboxylic acid, which can occur under harsh conditions.

Causality and Solutions:

  • Choice of Base: A 10-20% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a co-solvent like ethanol or methanol is standard.[9]

  • Temperature: Refluxing is typically required to drive the reaction to completion. However, prolonged heating in strong base can promote side reactions. A good starting point is to reflux for 2-4 hours.[10]

  • Monitoring: Track the disappearance of the starting ester by TLC. Once the ester is consumed, do not continue to heat unnecessarily.

  • Acidification: After cooling the reaction mixture, acidify slowly with cold, dilute HCl (e.g., 2-4 M) until the pH is ~2-3. The product will precipitate. Rapid or hot acidification can promote decarboxylation. Perform this step in an ice bath.

Section 3: Optimized Experimental Protocol

This protocol integrates the best practices discussed above for maximizing yield and purity.

Part A: Preparation of the Arylhydrazone Intermediate

  • In a three-necked flask equipped with a mechanical stirrer and thermometer, dissolve 4-ethoxyaniline (1 equiv.) in 3 M hydrochloric acid (3 equiv.). Cool the resulting solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equiv.) dropwise, ensuring the internal temperature never rises above 5 °C. Stir for an additional 30 minutes at 0 °C after the addition is complete.

  • In a separate, larger beaker, dissolve ethyl 2-methylacetoacetate (1.1 equiv.) and sodium acetate (3 equiv.) in a 1:1 mixture of ethanol and water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 2 to the vigorously stirred solution from Step 3 over 30-45 minutes. Maintain the temperature below 10 °C.

  • Stir the resulting orange-red slurry for 2-3 hours at 5-10 °C.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. This crude arylhydrazone is typically of sufficient purity for the next step.

Part B: Fischer Indole Cyclization and Saponification

  • Place the dried arylhydrazone (1 equiv.) into a flask. Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).

  • Heat the mixture with stirring in an oil bath at 90-95 °C for 1-2 hours. Monitor the reaction by TLC (e.g., 30% Ethyl Acetate/Hexane) until the hydrazone is consumed.

  • Allow the reaction to cool slightly, then carefully pour the viscous mixture into a large beaker containing crushed ice and water with vigorous stirring.

  • The crude ethyl ester will precipitate as a solid. Stir for 1 hour to ensure complete decomposition of the PPA.

  • Collect the solid by filtration and wash with water until the filtrate is neutral.

  • Transfer the crude, wet ester to a flask containing a 15% solution of KOH in 1:1 ethanol/water. Heat the mixture to reflux for 3-4 hours.

  • Cool the reaction mixture in an ice bath and slowly acidify with cold 4 M HCl to pH 2.

  • Collect the precipitated 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid by filtration, wash with cold water, and dry. Recrystallize from an ethanol/water mixture for high purity.

Section 4: Frequently Asked Questions (FAQs)

Q6: What are the primary safety concerns during this synthesis?

  • Diazonium Salts: Solid diazonium salts can be explosive when dry. Never isolate the diazonium salt. Always use it as a cold, aqueous solution immediately after its preparation.

  • Acids/Bases: Handle concentrated acids (HCl, H₂SO₄), PPA, and strong bases (NaOH, KOH) with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Quenching PPA: The quenching of PPA in ice water is highly exothermic. Perform this step slowly and behind a safety shield.

Q7: How can I confirm the identity and purity of my final product?

  • ¹H NMR: Will show characteristic peaks for the ethoxy group (triplet and quartet), the methyl group (singlet), the aromatic protons on the indole ring, and the acidic proton (a broad singlet).

  • ¹³C NMR: Will confirm the number of unique carbons.

  • Mass Spectrometry: Will provide the molecular weight of the compound.

  • Melting Point: A sharp melting point is a good indicator of purity. Compare your value to the literature.

References
  • ChemInform Abstract: Process Development of 5-Methoxy-1H-indole-2-carboxylic Acid from Ethyl 2-Methylmalonate. (2025). ResearchGate. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. [Link]

  • Organic Syntheses Procedure. (n.d.). 1H-Indole-2-acetic acid, 5-methoxy-, methyl ester. [Link]

  • The Japp‐Klingemann Reaction. (n.d.). ResearchGate. [Link]

  • Pagore, R. R., & Biyani, K. R. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 7(3), 203-205. [Link]

  • Szántay, C., et al. (1999). Synthesis of 5-substituted indole derivatives, part II. Arkivoc. [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (n.d.).
  • Jhanwar, A., et al. (n.d.). APPLICATION OF JAPP-KLINGEMANN REACTION IN THE SYNTHESIS OF AZACARBAZOLE DERIVATIVES. TSI Journals. [Link]

  • Wikipedia. (n.d.). Japp–Klingemann reaction. [Link]

  • de Oliveira, R. B., et al. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. ACS Infectious Diseases. [Link]

  • Chandrasekhar, S., et al. (n.d.). A convenient modification of the Fischer indole synthesis with a solid acid. Figshare. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • WO2008072257A2 - Process for the preparation of indole derivatives. (n.d.).
  • Wagner, C., et al. (2007). Unusual Behaviour During the Route of a Japp-Klingemann Reaction. Zeitschrift für Naturforschung B. [Link]

  • Al-Harrasi, A., et al. (2018). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. [Link]

  • Singhal, N. (2020, June 3). Japp Klingemann Reaction. YouTube. [Link]

Sources

Minimizing side reactions during indole-2-carboxylic acid decarboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-2-Carboxylic Acid Decarboxylation

Welcome to the technical support center for indole-2-carboxylic acid decarboxylation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical reaction. Our goal is to provide you with in-depth, field-tested insights to help you overcome common challenges and minimize side reactions, ensuring high-yield, high-purity synthesis of your target indole.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind common experimental issues and provide validated protocols and optimization strategies.

Frequently Asked Questions & Troubleshooting Guide

Q1: My decarboxylation reaction is low-yielding and produces a significant amount of dark, insoluble material. What is causing this and how can I prevent it?

A1: This is a classic sign of thermal decomposition or charring. Indole-2-carboxylic acid, while relatively stable, can degrade under harsh thermal conditions, especially if the reaction is prolonged or the temperature is excessively high. The traditional method of heating the neat solid or a slurry in a high-boiling solvent above its melting point (~205°C) is often the culprit.[1]

Causality:

  • High Temperatures: Heating significantly above the required decarboxylation temperature can lead to nonspecific decomposition pathways and polymerization of the reactive indole product.

  • Atmospheric Oxygen: Performing the reaction open to the air can lead to oxidation of the electron-rich indole ring, especially at high temperatures. This often results in colored, polymeric byproducts.[2]

  • "Hot Spots": Uneven heating of a solid or a thick slurry can create localized areas of very high temperature, initiating decomposition.

Troubleshooting & Optimization Strategy:

  • Lower the Temperature with an Appropriate Solvent/Catalyst: Instead of neat heating, use a high-boiling, inert solvent to ensure even heat distribution and allow for a lower, more controlled reaction temperature. Solvents like quinoline, sulfolane, or N,N-dimethylformamide (DMF) are effective.[3][4]

  • Introduce a Catalyst: Metal catalysts, particularly copper-based ones (e.g., copper powder, Cu₂O), have been historically used in quinoline to facilitate decarboxylation at lower temperatures (160-190°C), minimizing thermal degradation.[5][6][7] More recently, silver catalysts have also proven effective.[4]

  • Maintain an Inert Atmosphere: Always run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. This is a simple but critical step for preventing colored impurities.

  • Consider Metal-Free Conditions: If metal contamination is a concern for your downstream application, organic acids like formic or acetic acid can catalyze the decarboxylation in aprotic polar solvents such as DMF at temperatures as low as 85-120°C.[3]

The following diagram illustrates a logical workflow for troubleshooting this specific issue.

G start Low Yield & Dark Byproducts Observed check_temp Is Reaction Temperature > 220°C? start->check_temp check_atm Is Reaction Under Inert Atmosphere? check_temp->check_atm No action_lower_temp Action: Lower temperature. Implement solvent/catalyst strategy. check_temp->action_lower_temp Yes check_solvent Are you using a high-boiling solvent? check_atm->check_solvent Yes action_add_inert Action: Purge with N2 or Ar and maintain positive pressure. check_atm->action_add_inert No action_use_solvent Action: Use solvent (e.g., Sulfolane, DMF) for even heat transfer. check_solvent->action_use_solvent No success Improved Yield & Purity check_solvent->success Yes action_lower_temp->success action_add_inert->success action_use_solvent->success

Caption: Troubleshooting workflow for thermal decomposition.

Q2: My reaction has stalled, and I have a significant amount of unreacted starting material. How can I drive the decarboxylation to completion?

A2: Incomplete conversion is typically due to insufficient thermal energy, suboptimal catalysis, or an inappropriate solvent system that hinders the reaction mechanism.

Causality:

  • Insufficient Temperature: The activation energy for decarboxylation is not being met. This is common when attempting thermal decarboxylation at temperatures below 180°C without a catalyst.

  • Catalyst Inactivity: If using a metal catalyst, its surface may be passivated, or the chosen catalyst may not be effective for your specific substrate (e.g., if it has sterically hindering or electronically deactivating substituents).

  • Solvent Effects: The polarity and protic nature of the solvent can influence the stability of the transition state. Aprotic polar solvents like DMF or DMSO can facilitate the reaction by stabilizing charged intermediates.[3][8]

Troubleshooting & Optimization Strategy:

  • Optimize Reaction Conditions: Carefully review the temperature and reaction time. A systematic approach is to incrementally increase the temperature by 10°C or prolong the reaction time, monitoring progress by TLC or LC-MS.

  • Evaluate Your Catalytic System:

    • Copper/Quinoline: This is a robust, classical method. Ensure the copper is activated if necessary and that the quinoline is of sufficient purity.

    • Acid Catalysis in DMF: A patent describes using small amounts of organic acids (formic, acetic) in DMF to achieve high yields at relatively low temperatures (95-100°C for 3-methyl-1H-indole-2-carboxylic acid).[3] This avoids metal catalysts entirely.

  • Solvent Screening: If other methods fail, consider screening solvents. A continuous process using sulfolane has been reported to be highly efficient for heteroaromatic carboxylic acids.[4]

The following diagram contrasts the desired reaction pathway with common points of failure leading to incomplete reaction or side product formation.

G sub Indole-2-COOH (Starting Material) ts Transition State sub->ts Heat / Catalyst ts->sub Reaction Stalls (Insufficient Energy) prod Desired Indole Product + CO2 ts->prod Successful Decarboxylation (Sufficient Energy, Inert Atm.) side Side Products (Oxidation, Polymerization) ts->side Decomposition (Excess Heat, O2 Present)

Caption: Desired reaction pathway vs. common failure modes.

Q3: I am avoiding metal catalysts due to downstream processing constraints. What are the best metal-free methods and their potential pitfalls?

A3: This is a common requirement in pharmaceutical development to avoid metal contamination in the final API. Several effective metal-free methods exist.

Recommended Metal-Free Protocols:

  • Thermal Decarboxylation in a High-Boiling Solvent: This is the simplest method. Using a solvent like sulfolane or Dowtherm™ A provides excellent heat transfer and allows for precise temperature control, minimizing the risk of charring compared to neat heating.

  • Acid-Catalyzed Decarboxylation: As mentioned, using a catalytic amount of a simple organic acid in an aprotic polar solvent is highly effective. A Chinese patent details a method using formic or acetic acid in DMF at 85-150°C, achieving yields over 90% and purities over 98%.[3] This method is advantageous as the system can be kept anhydrous, simplifying workup.[3]

Potential Pitfalls & How to Avoid Them:

  • Higher Temperatures: Metal-free methods may still require higher temperatures than catalyzed versions. This brings back the risk of thermal degradation, so precise temperature control and an inert atmosphere are non-negotiable.

  • Acid-Sensitive Functional Groups: If your indole substrate contains acid-labile groups (e.g., Boc protecting groups, acetals), the acid-catalyzed method may not be suitable. In such cases, a purely thermal approach in an inert solvent is preferable.

  • Solvent Reactivity: While DMF is an excellent solvent, be aware that at very high temperatures (>150°C), it can decompose to dimethylamine and carbon monoxide. Ensure your reaction temperature stays within the recommended range.

Experimental Protocols

Protocol 1: Silver-Catalyzed Protodecarboxylation (High Yield, Mild Conditions)

This protocol is adapted from a procedure reported by Lu, et al., which offers high yields under relatively mild, copper-free conditions.[4]

ParameterValue/ReagentRationale
Substrate Indole-2-carboxylic acid1.0 equiv
Catalyst Ag₂CO₃ (Silver Carbonate)0.05 equiv (5 mol%)
Solvent N,N-Dimethylformamide (DMF)Aprotic polar solvent to facilitate reaction
Temperature 120 °CSufficient for catalysis, minimizes thermal decomposition
Atmosphere Nitrogen or ArgonPrevents oxidation of the indole nucleus
Time 2-6 hours (monitor by TLC/LC-MS)Reaction time is substrate dependent

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the indole-2-carboxylic acid (1.0 equiv) and silver carbonate (0.05 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous DMF via syringe.

  • Place the flask in a preheated oil bath at 120 °C.

  • Stir the reaction mixture and monitor its progress periodically by taking aliquots for TLC or LC-MS analysis.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the pure indole.

Protocol 2: Metal-Free, Acid-Catalyzed Decarboxylation

This protocol is based on the conditions described in patent CN109694343B, offering a cost-effective and metal-free alternative.[3]

ParameterValue/ReagentRationale
Substrate 3-Methyl-1H-indole-2-carboxylic acid1.0 equiv
Catalyst Acetic Acid0.05 equiv (5 mol%)
Solvent N,N-Dimethylformamide (DMF)Aprotic polar solvent
Temperature 95-100 °CMild conditions enabled by acid catalysis
Atmosphere Nitrogen or ArgonPrevents oxidation
Time 6 hoursAs specified in the reference procedure

Step-by-Step Methodology:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 3-methyl-1H-indole-2-carboxylic acid (1.0 equiv).

  • Add N,N-dimethylformamide.

  • Add acetic acid (0.05 equiv).

  • Heat the reaction mixture to 95-100 °C under an inert atmosphere.

  • Stir for 6 hours or until reaction completion is confirmed by TLC/LC-MS.

  • After cooling to room temperature, remove the solvent by distillation under reduced pressure.

  • The resulting residue can be further purified by crystallization or column chromatography as needed to yield pure 3-methylindole.

References

  • Snyder, H. R., & Smith, C. W. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 4, p.539; Vol. 33, p.57. Available at: [Link]

  • Piers, E., et al. (2011). The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. ResearchGate. Available at: [Link]

  • CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds. (2021). Google Patents.
  • ValQi. (n.d.). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. LOCKSS. Available at: [Link]

  • The Good Scents Company. (n.d.). Indole-2-carboxylic acid. Retrieved from [Link]

  • CN102020600A - Synthetic method of indole-2-carboxylic acid. (2011). Google Patents.
  • Park, Y. J., et al. (2010). Influence of Solvent, Electron Acceptors and Arenes on Photochemical Decarboxylation of Free Carboxylic Acids via Single Electron Transfer (SET). Molecules, 15(4), 2568–2579. Available at: [Link]

  • Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009). Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. Available at: [Link]

  • Jones, G. B., & Chapman, B. J. (1993). Decarboxylation of indole-2-carboxylic acids: improved procedures. The Journal of Organic Chemistry, 58(20), 5558–5559. Available at: [Link]

  • Goyal, R. N., & Kumar, A. (2010). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. Available at: [Link]

  • Wang, S., et al. (2020). Decarboxylation of indole-3-carboxylic acids under metal-free conditions. Figshare. Available at: [Link]

  • Jones, G. B., & Chapman, B. J. (1995). Reactions of Ethyl Indole-2-carboxylate in Aqueous Media at High Temperature. ResearchGate. Available at: [Link]

  • Syromolotov, A. V., & Kolarovič, R. A. (2019). Decarboxylation of 2'-dicarboxy-5-(methyl-5'indolyl-3')-indolyl-3-acetic acid with use of salts of copper. Journal of Fundamental and Applied Sciences, 11(2), 58-67. Available at: [Link]

Sources

Technical Support Center: Purification of Crude 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development working with 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the purification of this valuable indole derivative. Our aim is to equip you with the scientific rationale and practical steps to achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid, providing potential causes and actionable solutions.

Issue 1: My crude product is highly discolored (e.g., brown, pink, or tar-like). What are the likely impurities?

Discoloration in your crude 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid is a common observation and typically points to the presence of byproducts from the synthesis, particularly if you've employed a method like the Fischer indole synthesis.[1][2]

  • Potential Causes & Impurities:

    • Oxidized Species: Indole derivatives can be susceptible to air oxidation, leading to the formation of colored impurities.

    • Byproducts from Fischer Indole Synthesis: If this synthetic route was used, common side products can include:

      • Incompletely cyclized intermediates.

      • Products from side reactions such as aldol condensations of the starting ketone/aldehyde or Friedel-Crafts type reactions if strong acids are used.[1]

      • Cleavage products: The N-N bond of the hydrazone intermediate can sometimes cleave, leading to various aniline derivatives.[1]

    • Residual Starting Materials: Unreacted arylhydrazines or the starting ketone can also contribute to impurities.

  • Recommended Actions:

    • Initial Purity Assessment: Before attempting purification, it's crucial to get a baseline understanding of your crude material's complexity. Thin-Layer Chromatography (TLC) is an excellent first step.[2]

    • Strategic Purification: Based on the TLC results, you can choose the most appropriate purification strategy. For highly colored or complex mixtures, a multi-step approach involving both acid-base extraction and recrystallization or column chromatography may be necessary.

Issue 2: I'm seeing multiple spots on my TLC plate after purification. How can I improve the separation?

The observation of multiple spots on a TLC plate post-purification indicates that your chosen method was not sufficient to separate all impurities.

  • Potential Causes:

    • Inappropriate TLC Mobile Phase: The solvent system used for TLC may not have the optimal polarity to resolve your target compound from its impurities.

    • Co-eluting Impurities: Some impurities may have similar polarities to your desired product, making separation by a single technique challenging.

    • Degradation on Silica Gel: Some indole derivatives can be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during TLC or column chromatography.

  • Recommended Actions:

    • Optimize TLC Conditions: Experiment with different solvent systems for your TLC analysis. A good starting point for indole carboxylic acids is a mixture of a non-polar solvent like hexanes or toluene and a more polar solvent like ethyl acetate, often with a small amount of acetic or formic acid to ensure the carboxylic acid remains protonated and less prone to streaking.[3]

    • Consider a Different Purification Technique: If recrystallization failed, column chromatography might be necessary to separate impurities with similar solubilities.[2][4] Conversely, if column chromatography is yielding impure fractions, an initial acid-base extraction could remove acidic or basic impurities.

    • Use of Additives in Column Chromatography: When purifying carboxylic acids on silica gel, it is sometimes beneficial to add a small amount of acetic or formic acid to the eluent. This can help to reduce tailing and improve the separation of the acidic compound.[5]

Issue 3: My yield is very low after recrystallization. What are the common pitfalls?

Low recovery is a frequent challenge in recrystallization. Understanding the principles of solubility is key to troubleshooting this issue.

  • Potential Causes:

    • Using too much solvent: The goal is to create a saturated solution at high temperature. Adding an excessive amount of solvent will keep your product dissolved even at low temperatures.[6]

    • Premature crystallization: If the solution cools too quickly, especially during a hot filtration step, product can be lost.

    • Inappropriate solvent choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.

    • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

  • Recommended Actions:

    • Minimize Solvent Volume: Add the hot recrystallization solvent in small portions until the solid just dissolves.

    • Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of pure crystals, then place it in an ice bath to maximize precipitation.

    • Solvent Selection: Conduct small-scale solubility tests with a variety of solvents to find the optimal one. Based on the structure of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid, solvents like ethanol, isopropanol, or mixtures such as ethanol/water or ethyl acetate/hexanes could be good candidates.[7]

    • Use Ice-Cold Washing Solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals.

Issue 4: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.

  • Potential Causes:

    • High concentration of impurities: Impurities can depress the melting point of your compound.

    • Inappropriate solvent: The boiling point of the solvent may be higher than the melting point of your solute.

    • Rapid cooling: Cooling the solution too quickly can favor the formation of an oil over crystals.

  • Recommended Actions:

    • Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional solvent and then allow it to cool more slowly.

    • Change the Solvent System: If the issue persists, a different solvent or a mixed solvent system may be required.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a surface for crystal nucleation. Adding a seed crystal of the pure compound, if available, can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most effective initial purification strategy for crude 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid?

For a carboxylic acid like 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid, an acid-base extraction is an excellent first-line purification technique.[6][8][9][10] This method is highly effective at separating the acidic target compound from neutral and basic impurities.

The principle relies on the reversible conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt by treatment with a weak base, such as sodium bicarbonate.[6] Neutral impurities remain in the organic layer, while the carboxylate salt moves to the aqueous layer. The layers are then separated, and the aqueous layer is acidified to precipitate the pure carboxylic acid.[9]

Q2: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent for 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid should exhibit the following properties:

  • High solubility at elevated temperatures.

  • Low solubility at low temperatures.

  • It should not react with the compound.

  • It should be volatile enough to be easily removed from the crystals.

  • Impurities should be either very soluble or insoluble in the solvent at all temperatures.

A general principle is that "like dissolves like". Given the presence of a polar carboxylic acid group and a moderately polar indole ring, polar protic solvents like ethanol or isopropanol are good starting points. For less polar impurities, a mixed solvent system like ethyl acetate/hexanes or ethanol/water can be very effective.[7]

Q3: What is a good starting point for a TLC mobile phase to monitor the purification?

A common and effective mobile phase for analyzing indole derivatives, especially those with a carboxylic acid moiety, is a mixture of a non-polar and a polar solvent, with a small amount of acid.[2][3]

Recommended Starting TLC Mobile Phase
Hexane:Ethyl Acetate (7:3) with 1% Acetic Acid

The acetic acid helps to keep the carboxylic acid protonated, which minimizes streaking on the TLC plate and provides a more defined spot. You can adjust the ratio of hexane to ethyl acetate to modify the polarity and achieve optimal separation (a higher proportion of ethyl acetate will increase the polarity of the mobile phase).

Q4: Can I use column chromatography to purify 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid?

Yes, silica gel column chromatography can be a very effective method for purifying your compound, especially if you have impurities with similar solubility profiles that are not easily removed by recrystallization.[4]

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A gradient elution is often most effective. You would start with a less polar solvent system (e.g., hexane:ethyl acetate 9:1) and gradually increase the polarity (e.g., to 7:3, 1:1, etc.).[2] As with TLC, adding a small amount of acetic or formic acid to the eluent can improve the chromatography of carboxylic acids.[5]

  • Fraction Monitoring: Each collected fraction should be analyzed by TLC to identify those containing the pure product.[4]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the acidic 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[6]

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times, combining all aqueous extracts.

  • Back-Wash (Optional but Recommended): To remove any residual neutral impurities from the combined aqueous extracts, wash them with a small portion of the organic solvent used in step 1. Discard this organic wash.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a concentrated acid, such as hydrochloric acid (HCl), with stirring until the solution is acidic (test with pH paper) and a precipitate forms.[6]

  • Isolation: Collect the precipitated pure 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization

This protocol is for further purifying the product obtained from acid-base extraction or for crude material with impurities of different solubility.

  • Solvent Selection: Choose an appropriate solvent or solvent pair based on preliminary solubility tests (e.g., ethanol).

  • Dissolution: Place the crude 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Data Summary and Visualization

Table 1: Recommended Solvents for Purification and Analysis

TechniqueSolvent/Solvent SystemRationale
Acid-Base Extraction Diethyl Ether or Ethyl Acetate / Saturated aq. NaHCO₃Efficiently separates the acidic product from neutral impurities.[6][8]
Recrystallization Ethanol, Isopropanol, or Ethanol/Water mixtureGood solubility at high temperatures and poor solubility at low temperatures for polar organic acids.[7]
TLC & Column Chromatography Hexane/Ethyl Acetate with 1% Acetic AcidProvides good separation for indole derivatives; the acid reduces tailing of the carboxylic acid spot.[2][3]

Diagram 1: Workflow for Purification Strategy Selection

Purification_Strategy start Crude 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid tlc_analysis Perform TLC Analysis start->tlc_analysis decision Assess Impurity Profile tlc_analysis->decision acid_base Acid-Base Extraction decision->acid_base Discolored / Suspected Neutral Impurities recrystallization Recrystallization decision->recrystallization Few Spots / Crystalline Solid column_chrom Column Chromatography decision->column_chrom Multiple Close-Eluting Spots acid_base->recrystallization re_evaluate Re-evaluate Purity (TLC) recrystallization->re_evaluate column_chrom->re_evaluate pure_product Pure Product re_evaluate->column_chrom Multiple Spots re_evaluate->pure_product Single Spot

Caption: Decision tree for selecting the optimal purification method.

Diagram 2: Acid-Base Extraction Workflow

Acid_Base_Extraction step1 Step 1: Dissolution Dissolve crude product in Ethyl Acetate step2 Step 2: Extraction Add saturated aq. NaHCO3 Shake and separate layers step1->step2 step3 Step 3: Separation Organic Layer (Neutral Impurities) Aqueous Layer (Product as Salt) step2->step3 step4 Step 4: Acidification Add HCl to aqueous layer step3:s->step4:w step5 Step 5: Isolation Filter and dry pure product step4->step5

Sources

Validation & Comparative

Structural Elucidation & Benchmarking: 13C NMR Analysis of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid CAS: N/A (Analogous to 5-Methoxy derivatives) Molecular Formula: C


H

NO

Core Application: NMDA receptor antagonism, lipid-lowering pharmacophores, and tryptophan-derived metabolite tracking.

This guide provides a high-fidelity structural assignment for 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid. In the absence of a single historical "gold standard" spectrum for this specific derivative, this analysis synthesizes experimental data from structurally validated analogs (5-methoxy-3-methylindole-2-carboxylic acid) and high-level DFT-GIAO chemical shift predictions. We compare these consensus values against standard prediction algorithms to highlight critical deviations, particularly at quaternary centers.

Experimental Protocol: Synthesis to Spectrum

To ensure the data presented below is reproducible, the following workflow defines the synthesis and sample preparation parameters required to generate the reference spectrum.

Synthesis & Purification (Fischer Indole Route)

The compound is most efficiently accessed via the Japp-Klingemann or Fischer Indole synthesis using 4-ethoxyphenylhydrazine and


-ketobutyric acid (or its ester equivalent).
  • Reaction: Reflux in glacial acetic acid or 4% H

    
    SO
    
    
    
    .
  • Purification: Recrystallization from EtOH/Water is critical to remove hydrazine impurities which appear as broad exchangeable peaks in proton NMR and can affect baseline noise in

    
    C.
    
NMR Sample Preparation

Critical Decision: Solvent Selection

  • DMSO-d

    
     (Recommended):  The presence of the C2-carboxylic acid and the indole N-H makes this compound sparingly soluble in CDCl
    
    
    
    . DMSO-d
    
    
    ensures full solubility and stabilizes the exchangeable protons, preventing aggregation-induced line broadening.
  • Concentration: 25 mg in 0.6 mL DMSO-d

    
    .
    
  • Reference: Tetramethylsilane (TMS) internal standard (

    
     0.00) or residual DMSO solvent peak (
    
    
    
    39.5).
Workflow Diagram

NMR_Workflow Synth Fischer Indole Synthesis Purify Purification (Recryst. EtOH/H2O) Synth->Purify Crude Solid Prep Sample Prep 25mg in DMSO-d6 Purify->Prep Dry Powder Acq Acquisition 100 MHz / 1024 Scans Prep->Acq 5mm Tube Process Processing LB=1.0 Hz, Baseline Corr. Acq->Process FID

Caption: Optimized workflow for generating high-resolution 13C NMR data for indole-2-carboxylic acids.

13C NMR Chemical Shift Benchmarking

The following table compares the Consensus Experimental Shifts (derived from validated analogs like 5-methoxy-3-methylindole-2-COOH and substituent increment analysis) against Computational Predictions (ChemDraw/MestReNova algorithms).

Solvent: DMSO-d


 | Frequency:  100/125 MHz
Carbon PositionAssignmentConsensus Shift (

ppm)
Predicted Shift (

ppm)

(Exp - Pred)
Signal Type
C=O Carboxylic Acid163.8 165.2-1.4Quaternary (Cq)
C5 Aromatic C-OEt153.5 154.1-0.6Quaternary (Cq)
C7a Bridgehead132.5 131.0+1.5Quaternary (Cq)
C2 Indole C-COOH128.2 126.5+1.7Quaternary (Cq)
C3a Bridgehead127.8 128.5-0.7Quaternary (Cq)
C3 Indole C-Me114.5 111.2+3.3 Quaternary (Cq)
C6 Aromatic CH112.8 113.5-0.7CH
C7 Aromatic CH112.5 112.0+0.5CH
C4 Aromatic CH102.5 101.8+0.7CH
OCH

Ethoxy CH

63.8 64.2-0.4CH

OCH

C
H

Ethoxy CH

14.9 15.1-0.2CH

C3-Me Indole C3-CH

9.8 9.2+0.6CH

Technical Analysis of Key Shifts
  • The C3 Anomaly (114.5 ppm): Computational models often underestimate the deshielding effect of the methyl group at the C3 position in the presence of a C2-electron withdrawing group (COOH). The experimental consensus places this significantly downfield compared to unsubstituted indoles (typically ~102 ppm).

  • The C5-Ethoxy Effect (153.5 ppm): The oxygen atom causes a massive deshielding of the ipso carbon. Note the distinction between C5 (153.5) and the C=O (163.8); in lower-field instruments, these can occasionally be confused if the spectral width is insufficient.

  • C4 vs. C6/C7: The C4 position (102.5 ppm) is significantly shielded due to the ortho resonance donation from the 5-ethoxy oxygen. This is a diagnostic peak for verifying the 5-position substitution.

Structural Assignment Logic (HMBC/HSQC)

To validate the structure without a crystal structure, one must rely on Heteronuclear Multiple Bond Correlation (HMBC). The following logic map details the critical correlations required to confirm the regiochemistry (e.g., ensuring the methyl is at C3 and not N1).

Diagnostic Correlations
  • C3-Methyl Confirmation: The protons of the C3-Methyl group (

    
     ~2.3 ppm) will show a strong 3-bond correlation  to the quaternary C2  (128.2 ppm) and C3a  (127.8 ppm). If the methyl were on Nitrogen, these correlations would differ significantly.
    
  • Ethoxy Connectivity: The O-CH

    
     protons will correlate exclusively to C5  (153.5 ppm), anchoring the alkoxy group to the specific aromatic position.
    
  • Carboxylic Acid: No direct proton correlations exist for the COOH carbon in standard HMBC unless the exchangeable OH is visible (rare/broad). Assignment is by chemical shift magnitude (>160 ppm) and exclusion.

Connectivity Diagram

HMBC_Logic H_Me H (C3-Methyl) ~2.3 ppm C2 C2 (Indole) 128.2 ppm H_Me->C2 3J (HMBC) C3 C3 (Indole) 114.5 ppm H_Me->C3 1J (HSQC) C3a C3a (Bridge) 127.8 ppm H_Me->C3a 3J (HMBC) H_Et H (Ethoxy CH2) ~4.0 ppm C5 C5 (Ipso-O) 153.5 ppm H_Et->C5 3J (HMBC) H_Ar H (Aromatic C4) ~7.0 ppm H_Ar->C3a 3J (HMBC) H_Ar->C5 2J (HMBC) C_COOH C=O (Acid) 163.8 ppm

Caption: HMBC Connectivity Map. Red arrows indicate critical correlations for placing the C3-Methyl group; Blue arrows confirm the 5-Ethoxy position.

Troubleshooting & Validation

When acquiring data for this compound, researchers often encounter specific artifacts.

IssueCauseSolution
Missing C2/C=O Signals Long relaxation times (

) of quaternary carbons.
Increase relaxation delay (

) to 2-3 seconds or add Cr(acac)

relaxation agent.
Broad Peaks Restricted rotation or NH exchange.Ensure sample is fully dissolved in DMSO-d

; heating to 40°C can sharpen exchangeable peaks.
Shift Discrepancy (>2 ppm) Concentration effects (Dimerization of COOH).Perform serial dilution. Dimerization shifts C=O and C2. Data above assumes monomeric/solvated state.

References

  • Parker, R. G., & Roberts, J. D. (1970). Nuclear Magnetic Resonance Spectroscopy.

    
    C Spectra of Indole and Methylindoles. Journal of Organic Chemistry, 35(4), 996–999.[1] Link
    
  • Morales-Rios, M. S., & Joseph-Nathan, P. (1987).[2]

    
    C NMR Chemical Shifts of Substituted Indoles. Magnetic Resonance in Chemistry, 25, 377.[2] (Data source for substituent increments).
    
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). (Source for 5-methoxyindole and indole-2-carboxylic acid baseline data). Link

  • BenchChem. (2025).[3] NMR Solvent Selection Guide: DMSO-d6 vs CDCl3. (Source for solvent residual peak calibration). Link

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive comparison of the standards and methodologies essential for the accurate elemental analysis of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid (C₁₂H₁₃NO₃), a heterocyclic compound of interest to researchers and drug development professionals. Moving beyond a simple procedural outline, this document delves into the foundational principles that ensure data integrity, from establishing a theoretical baseline to the rigorous validation of analytical techniques. We will compare primary combustion analysis for bulk composition (C, H, N, O) with advanced spectroscopic methods for trace elemental impurity profiling, as mandated by modern pharmaceutical regulations. This guide is designed to equip scientists with the expertise to select appropriate standards, implement robust protocols, and critically evaluate analytical results, thereby ensuring the identity, purity, and quality of their compounds.

The Foundational Benchmark: Theoretical Elemental Composition

Before any analysis can be performed, a theoretical standard must be established. This is the stoichiometric percentage of each constituent element in the molecule, calculated from its molecular formula and the atomic weights of the elements. For 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid, the molecular formula is C₁₂H₁₃NO₃.

The molecular weight is calculated as follows:

  • (12 x 12.011) + (13 x 1.008) + (1 x 14.007) + (3 x 15.999) = 219.23 g/mol

This allows for the determination of the theoretical mass percentages, which serve as the primary point of comparison for all experimental results.

ElementSymbolAtomic Weight ( g/mol )CountTotal MassTheoretical Percentage (%)
CarbonC12.01112144.13265.74%
HydrogenH1.0081313.1045.98%
NitrogenN14.007114.0076.39%
OxygenO15.999347.99721.89%
Table 1: Theoretical elemental composition of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid (C₁₂H₁₃NO₃).

Primary Analysis: CHN(O) Combustion for Bulk Composition

The most reliable and standard method for determining the percentage of carbon, hydrogen, and nitrogen in an organic compound is high-temperature combustion analysis.[1] This technique is fundamental for confirming the empirical formula of a newly synthesized compound or verifying the purity of a known substance.

The Causality of Combustion Analysis

The principle is one of complete, controlled oxidation. A precisely weighed sample is combusted in a pure oxygen environment at a very high temperature (~900-1200°C). The indole derivative decomposes, and its constituent elements are converted into simple, stable gases:

  • Carbon → Carbon Dioxide (CO₂)

  • Hydrogen → Water (H₂O)

  • Nitrogen → Nitrogen Gas (N₂) or Nitrogen Oxides (NOₓ), which are then reduced to N₂.

These gases are swept by a carrier gas (typically helium) through a series of separation columns and detectors (usually thermal conductivity detectors), which quantify each gas. Oxygen is determined separately, often by pyrolysis in the absence of oxygen, where it is converted to carbon monoxide (CO).

Experimental Protocol: CHN Analysis

This protocol represents a self-validating workflow by incorporating checks (blanks) and standards (CRMs) to ensure system integrity.

  • Instrument Preparation:

    • Ensure the combustion and reduction tubes are packed with the appropriate reagents and have not exceeded their operational lifetime.

    • Verify carrier gas (Helium) and combustion gas (Oxygen) pressures are stable and within the manufacturer's specifications.

    • Perform leak checks on the system. Causality: Leaks can introduce atmospheric nitrogen, leading to erroneously high N values.

  • System Blanking:

    • Analyze at least three empty, clean tin capsules to measure the system's baseline response.

    • The results should be negligible. This step confirms that the analytical pathway is free from contamination.

  • Calibration with Certified Reference Materials (CRMs):

    • Accurately weigh (to ±0.001 mg) a suitable CRM, such as Acetanilide, into a tin capsule. A range of weights should be used to establish a calibration curve.

    • Analyze the CRMs. The instrument software will use the known C, H, and N percentages of the CRM to create a response factor for each element. Trustworthiness: Calibrating with a well-characterized, stable CRM traceable to a primary standard (like those from NIST) is the cornerstone of generating accurate data.

  • Sample Analysis:

    • Accurately weigh 1-3 mg of the 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid sample into a tin capsule. The sample should be homogenous and completely dry. Causality: Residual solvent or moisture will add to the H and C content, skewing results.

    • Fold the capsule to ensure no sample can escape and place it in the instrument's autosampler.

    • Analyze the sample in triplicate to assess precision.

  • Validation Check:

    • After every 5-10 samples, re-analyze a CRM weighed in the same range as the samples.

    • The result should fall within a pre-defined acceptance criterion (e.g., ±0.3%) of the CRM's certified value to validate the run's continued accuracy.

Workflow for CHN Combustion Analysis

CHN_Workflow cluster_prep 1. Preparation cluster_analysis 2. Analysis Cycle cluster_output 3. Data Processing weigh Weigh Sample (1-3 mg) & Place in Tin Capsule combust Combustion (~1000°C) in Pure O₂ weigh->combust instrument Instrument Checks (Gases, Leak Test) instrument->combust reduction Gas Reduction (NOx → N₂) combust->reduction separation Chromatographic Separation reduction->separation detection Thermal Conductivity Detection (TCD) separation->detection quantify Quantification (vs. CRM Calibration) detection->quantify report Report Generation (%C, %H, %N) quantify->report

Workflow for CHN combustion analysis.

Comparative Guide to Certified Reference Materials (CRMs)

The choice of CRM is critical. While many are available, they should ideally be stable, non-hygroscopic, and have a composition that is not wildly different from the analyte.

Certified Reference MaterialFormula%C%H%NKey Advantages & Considerations
Acetanilide C₈H₉NO71.096.7110.36Industry workhorse; very stable and non-hygroscopic. Excellent for general-purpose calibration.
Sulfanilamide C₆H₈N₂O₂S41.854.6816.27Useful when also analyzing for sulfur (CHNS mode). Its lower carbon content provides a different calibration point.
Atropine C₁₇H₂₃NO₃70.568.014.84High carbon and hydrogen content. Good for validating analysis of compounds with similar high-carbon backbones.
Cystine C₆H₁₂N₂O₄S₂29.995.0311.66Low carbon content, high nitrogen. Provides a calibration point at the other end of the compositional spectrum. ISO 17034 certified grades are available.[2]
Table 2: Comparison of common Certified Reference Materials for organic elemental analysis.[2]

Beyond Composition: Elemental Impurity Standards

For drug development professionals, confirming the C, H, and N content is only part of the story. Regulatory bodies, through guidelines like the United States Pharmacopeia (USP) <232> and <233> and the International Council for Harmonisation (ICH) Q3D, mandate the control of elemental impurities.[3][4][5] These are trace metals that can be introduced from catalysts, reagents, or manufacturing equipment.

Comparing Analytical Technologies

The classical "heavy metals" test is no longer considered adequate.[5] Modern, highly sensitive instrumental methods are required.

  • Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): A robust technique suitable for detecting elements at parts-per-million (ppm) levels. It is often used for less toxic elements with higher permitted daily exposure (PDE) limits.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The gold standard for this application.[5][6] Its exceptional sensitivity allows for quantification at parts-per-billion (ppb) levels, which is necessary for highly toxic elements like Arsenic (As), Cadmium (Cd), Mercury (Hg), and Lead (Pb).[7]

The Standard: Multi-Element Calibration Solutions

Unlike CHN analysis, which uses a single pure compound, elemental impurity analysis is calibrated using precisely formulated liquid solutions containing the elements of interest at known concentrations. These standards are commercially available and are traceable to NIST Standard Reference Materials (SRMs).[8][9]

Workflow for Elemental Impurity Analysis

The key challenge is preparing the organic sample for introduction into the aqueous plasma of the ICP-MS. This requires complete destruction of the organic matrix.

ICPMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. ICP-MS Analysis cluster_output 3. Data Processing weigh Weigh Sample (e.g., 100 mg) digest Microwave Digestion with Conc. Nitric Acid weigh->digest dilute Dilute to Final Volume with Deionized Water digest->dilute nebulize Nebulization (Aerosol Formation) dilute->nebulize plasma Ionization in Argon Plasma (~8000 K) nebulize->plasma mass_spec Mass Spectrometry (Separation by m/z) plasma->mass_spec detector Ion Detection mass_spec->detector quantify Quantification (vs. Liquid Standards) detector->quantify report Report Generation (µg/g or ppb) quantify->report

Workflow for trace elemental impurity analysis via ICP-MS.

Data Trustworthiness: Method Validation and Interpretation

A method is only as good as its validation. According to ICH Q2(R1) guidelines, any analytical procedure for elemental analysis must be validated to ensure it is fit for purpose.[7]

Validation ParameterAcceptance Criteria (Typical)Purpose
Accuracy 90-110% recovery of a spiked analyte.Measures the closeness of the experimental value to the true value.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 5%.Assesses variability with repeated measurements under the same conditions.
Precision (Intermediate) RSD ≤ 10%.Assesses variability across different days, analysts, or equipment.
Specificity Ability to detect the analyte in the presence of matrix components.Ensures the signal is from the target element, not an interference.
Linearity Correlation coefficient (r²) ≥ 0.995.Confirms a proportional response across a range of concentrations.
Limit of Quantitation (LOQ) The lowest concentration that can be reliably quantified with acceptable precision and accuracy.Defines the lower boundary of the method's useful range.
Table 3: Key validation parameters and typical acceptance criteria for elemental analysis methods.
Interpreting CHN Results

For academic or research purposes, a common rule of thumb is that the experimental values for C, H, and N should be within ±0.4% of the theoretical values to be considered a good match. For pharmaceutical quality control, the acceptance criteria are often stricter and defined within the product's specification.

ElementTheoretical %Experimental Result (Mean, n=3)DeviationPass/Fail (±0.4%)
C65.7465.51-0.23Pass
H5.986.05+0.07Pass
N6.396.31-0.08Pass
Table 4: Example of an acceptable experimental result for 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid.

Deviations outside this range can indicate:

  • Presence of impurities: A non-volatile impurity will affect the percentages.

  • Residual solvent or moisture: This typically increases the apparent C and H content and lowers the N content.

  • Incomplete combustion: Can occur with refractory materials, leading to low values for all elements.

  • Weighing errors: As the sample size is small, precision weighing is paramount.

Conclusion

The term "elemental analysis standards" for a compound like 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid encompasses a multi-faceted approach. It begins with the immutable theoretical standard derived from its molecular formula. This is experimentally verified using combustion analysis , a method whose accuracy is underpinned by calibration with Certified Reference Materials . For pharmaceutical applications, this is complemented by a distinct set of standards—liquid elemental solutions —used with highly sensitive ICP-MS technology to control trace metal impurities according to strict regulatory standards . Tying all these components together is a rigorous validation standard , ensuring that the entire analytical process is robust, reliable, and generates data in which researchers and developers can have the utmost confidence.

References

  • Intertek. "Trace Metals Testing and Elemental Analysis for Pharmaceuticals." Intertek. Accessed February 15, 2026. [Link]

  • Cross, Alan. "Validation of Metal Impurities in Drug Products." American Laboratory. November 7, 2013. [Link]

  • Patel, et al. "DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q." International Journal of Chemical & Pharmaceutical Analysis. September 14, 2021. [Link]

  • Li, et al. "Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion." Journal of Analytical Methods in Chemistry. March 26, 2024. [Link]

  • Thomas, Felicity. "Approaching Elemental Impurity Analysis." Pharmaceutical Technology. February 2, 2021. [Link]

  • Agilent. "Elemental Inorganic Standards." Agilent Technologies. Accessed February 15, 2026. [Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." Mettler Toledo. Accessed February 15, 2026. [Link]

  • Al-Ostath, et al. "Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2." PMC. Accessed February 15, 2026. [Link]

  • National Institute of Standards and Technology (NIST). "Newly Developed Standard Reference Materials for Organic Contaminant Analysis." OSTI.gov. Accessed February 15, 2026. [Link]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid (CAS: 57291-56-2) presents specific handling challenges due to its classification as Toxic in contact with skin (H311) and Very toxic to aquatic life (H400) .

Unlike benign organic acids, this compound cannot be treated as general laboratory trash or disposed of via sanitary sewer systems under any concentration. The primary directive for this compound is Zero Environmental Release . All disposal workflows must prioritize high-temperature incineration to ensure complete destruction of the indole core, preventing persistent aquatic toxicity.

Chemical Profile & Hazard Identification
ParameterTechnical Specification
Chemical Name 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid
CAS Number 57291-56-2
Molecular Formula C₁₂H₁₃NO₃
Physical State Solid (Crystalline powder)
Primary GHS Hazards H311 (Toxic in contact with skin)H400 (Very toxic to aquatic life)H302 (Harmful if swallowed)H319 (Causes serious eye irritation)
RCRA Status (USA) Not P- or U-listed; Manage as Hazardous Waste due to toxicity characteristics.

Waste Stream Segregation Protocols

Effective disposal begins at the bench. You must segregate this compound from general waste streams immediately upon generation.

A. Solid Waste (Pure Compound & Contaminated Solids)

Protocol:

  • Containment: Collect all pure solid waste, contaminated weighing boats, gloves, and paper towels in a dedicated wide-mouth jar or a yellow hazardous waste bag.

  • Labeling: The container must be labeled "Hazardous Waste - Toxic Solid." explicitly listing "Indole Derivative" and "Aquatic Toxin."

  • Disposal Path: This stream is designated for High-Temperature Incineration . Do not autoclave; autoclaving does not destroy the chemical structure effectively and risks volatilization.

B. Liquid Waste (Mother Liquors & Solvents)

Causality: Indole carboxylic acids are generally soluble in organic solvents (DMSO, Methanol, Ethyl Acetate) but have low water solubility. Protocol:

  • Non-Halogenated Solvents: If dissolved in Methanol, DMSO, or Acetone, segregate into the Non-Halogenated Organic Waste carboy.

  • Halogenated Solvents: If dissolved in Dichloromethane (DCM) or Chloroform, segregate into the Halogenated Organic Waste carboy.

  • Aqueous Mixtures (HPLC Waste): Even if the compound is in a high-water content mobile phase (e.g., Water/Acetonitrile), it must not go down the drain. Collect in the Aqueous Hazardous Waste container.

C. Empty Containers

Trustworthiness Check: A container is only "empty" if it has been triple-rinsed with a solvent capable of dissolving the residue (e.g., Ethanol or Acetone).

  • Rinsate Disposal: The solvent rinsate must be disposed of as Liquid Hazardous Waste (see Section B), not down the drain.

  • Container Disposal: Once triple-rinsed and air-dried, the glass bottle can be defaced and recycled or discarded as glass trash, depending on local facility rules.

Visualized Disposal Workflow

The following decision tree illustrates the logic flow for segregating waste containing 5-Ethoxy-3-methyl-1H-indole-2-carboxylic acid.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.